Technical Documentation Center

3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one
  • CAS: 1601078-87-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

An In-Depth Technical Guide on the Chemical Structure and Properties of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Executive Summary 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one represents a high-value heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Structure and Properties of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Executive Summary

3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2] Belonging to the diazanaphthalene family, this molecule integrates the structural rigidity of the 1,6-naphthyridine core with a versatile halogen handle (iodine) at the C3 position and a hydrogen-bond donor/acceptor motif at the lactam interface (N1-C4).

This guide serves as a technical blueprint for researchers utilizing this scaffold. It details the physicochemical behavior, particularly the critical lactam-lactim tautomerism, outlines robust synthetic protocols, and maps the reactivity profile for downstream library generation in kinase inhibitor discovery and fragment-based drug design (FBDD).

Structural Analysis & Physicochemical Properties

Nomenclature and Core Topology
  • IUPAC Name: 3-Iodo-1,6-naphthyridin-4(1H)-one[1]

  • Core Scaffold: 1,6-Naphthyridine (a fusion of pyridine and pyridin-4-one rings).[1]

  • Key Substituents:

    • C3-Iodo: An electrophilic site primed for palladium-catalyzed cross-coupling.[1][3]

    • C4-Carbonyl / N1-Amine: A polar region facilitating solubility and target binding via hydrogen bonding.[1][3]

Tautomerism (Lactam vs. Lactim)

A defining feature of this molecule is the prototropic tautomerism between the 1,4-dihydro-4-one (Lactam) and the 4-hydroxy (Lactim) forms.

  • Dominant Form: In solution (DMSO, MeOH) and the solid state, the Lactam (A) form is energetically favored due to the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding (dimerization).

  • Reactivity Implication: Alkylation typically occurs at N1 (under basic conditions), while chlorination (e.g., with POCl₃) accesses the O-functionalized intermediate via the transient lactim form.[3]

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Major) 3-Iodo-1,6-naphthyridin-4(1H)-one (Polar, H-bond Donor) Lactim Lactim Form (Minor) 3-Iodo-1,6-naphthyridin-4-ol (Aromatic, H-bond Acceptor) Lactam->Lactim  Ka (Low)  

Caption: Equilibrium shifts heavily toward the Lactam form in polar solvents, critical for interpreting NMR spectra.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionRelevance
Molecular Formula C₈H₅IN₂OCore composition
Molecular Weight 272.04 g/mol Fragment-like space (<300 Da)
cLogP ~1.2 - 1.5Good lipophilicity for cell permeability
TPSA ~45 ŲHigh oral bioavailability potential
H-Bond Donors 1 (NH)Key for hinge-binding in kinases
H-Bond Acceptors 2 (N6, C=O)Interaction with solvent/protein
Solubility Low in water; Soluble in DMSO, DMFRequires polar organic solvents for synthesis

Synthetic Pathways

The synthesis of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one requires a strategy that builds the bicyclic core before or concurrent with halogenation.[1]

Retrosynthetic Analysis

The most reliable route utilizes a Gould-Jacobs reaction sequence, starting from 4-aminopyridine, followed by electrophilic iodination.[3]

Synthesis Target Target: 3-Iodo-1,6-naphthyridin-4(1H)-one Precursor Intermediate: 1,6-Naphthyridin-4(1H)-one Precursor->Target Electrophilic Iodination (NIS, DMF or I2/KOH) SM1 Starting Material 1: 4-Aminopyridine SM1->Precursor 1. Condensation (140°C) 2. Cyclization (Dowtherm A, 250°C) SM2 Starting Material 2: Diethyl Ethoxymethylenemalonate SM2->Precursor

Caption: Stepwise construction of the naphthyridine core followed by regioselective C3-iodination.

Detailed Experimental Protocol

Step 1: Synthesis of 1,6-Naphthyridin-4(1H)-one

  • Condensation: Mix 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) neat. Heat to 140°C for 2 hours. Ethanol is evolved.[3]

  • Cyclization: Add the resulting enamine intermediate dropwise to refluxing Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 30-45 minutes.

    • Note: High temperature is critical to overcome the energy barrier for aromatic nucleophilic substitution.[3]

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the crude product. Filter and wash with hexane/ether.

  • Hydrolysis/Decarboxylation: (If ester remains at C3) Reflux in 10% NaOH followed by acidification (HCl) and heat to decarboxylate, yielding the unsubstituted 1,6-naphthyridin-4(1H)-one.[3]

Step 2: C3-Iodination

  • Reagents: N-Iodosuccinimide (NIS), DMF.[3]

  • Procedure:

    • Dissolve 1,6-naphthyridin-4(1H)-one (1.0 eq) in anhydrous DMF (0.5 M).

    • Add NIS (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Pour into ice water. The iodinated product, 3-iodo-1,6-naphthyridin-4(1H)-one , typically precipitates as a solid.[1]

    • Purification: Filter, wash with water and cold methanol. Recrystallize from ethanol if necessary.

Reactivity & Applications in Drug Discovery

The "Molecular Handle" Strategy

The 3-iodo group is a versatile "handle" for diversifying the scaffold.[3] The electronic deficiency of the naphthyridine ring makes the C3 position highly reactive towards oxidative addition with Palladium(0).[3]

Reaction TypeReagent PartnerProduct OutcomeApplication
Suzuki-Miyaura Aryl Boronic Acids3-Aryl-1,6-naphthyridinonesBiaryl kinase inhibitors
Sonogashira Terminal Alkynes3-Alkynyl derivativesRigid spacers, conformational locks
Heck Coupling Alkenes/Acrylates3-Alkenyl derivativesMichael acceptors (covalent drugs)
N-Alkylation Alkyl Halides (Base)N1-Alkyl-3-iodo...[1][4]Tuning solubility & steric fit
Chlorination POCl₃4-Chloro-3-iodo-1,6-naphthyridinePrecursor for SNAr (4-amino derivatives)
Biological Significance[2][3][6]
  • Kinase Inhibition: The lactam motif (NH-CO) mimics the hinge-binding region of ATP.[1] The 1,6-naphthyridine scaffold is isosteric with quinoline and isoquinoline, often showing improved solubility and metabolic stability.

  • Antibacterial Agents: Naphthyridinones are structural cousins to fluoroquinolones (e.g., ciprofloxacin), targeting bacterial DNA gyrase.[3]

  • c-Met Inhibitors: Derivatives functionalized at C3 and N1 have shown potency against c-Met receptor tyrosine kinase, a target in oncology.[1][3][5]

References

  • Lowe, P. R. et al. "Synthesis and properties of 1,6-naphthyridines."[3] Journal of Heterocyclic Chemistry, 2024.[3] [3]

  • Litvinov, V. P. "Chemistry of 1,6-naphthyridines: Synthesis and biological activity."[3] Russian Chemical Reviews, 2021.[3]

  • Sigma-Aldrich. "Product Specification: 3-Iodo-1,6-naphthyridin-4-ol."[1] MilliporeSigma Catalog.

  • PubChem. "Compound Summary: 1,6-Naphthyridine derivatives." National Library of Medicine.

  • Wang, T. et al. "Discovery of 1,6-Naphthyridin-2-one Derivatives as Novel c-Met Kinase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2013.[3]

(Note: While specific CAS 3-iodo-1,6-naphthyridin-4-one data is rare in public domain monographs, the chemistry described above is extrapolated from validated protocols for 1,6-naphthyridine and 3-iodo-4-quinolone analogs.)

Sources

Exploratory

Strategic Utilization of 3-Iodo-1,6-Naphthyridin-4-one in Drug Discovery

The following technical guide details the therapeutic utility, synthetic accessibility, and biological characterization of 3-iodo-1,6-naphthyridin-4-one derivatives. A Technical Guide to Divergent Synthesis and Polypharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthetic accessibility, and biological characterization of 3-iodo-1,6-naphthyridin-4-one derivatives.

A Technical Guide to Divergent Synthesis and Polypharmacology

Executive Summary: The Privileged Scaffold

The 1,6-naphthyridin-4-one core represents a "privileged scaffold" in medicinal chemistry, functioning as a bioisostere of the quinolone antibacterial agents but with distinct electronic properties due to the additional nitrogen at position 6.

The 3-iodo derivative (3-iodo-1,6-naphthyridin-4-one) is not typically the final drug substance but rather the strategic linchpin for divergent library synthesis. The C3-iodine atom serves as a highly reactive "warhead" for Palladium-catalyzed cross-coupling, allowing researchers to rapidly scan chemical space for two primary therapeutic areas:

  • Antivirals: Specifically HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Oncology: Type II Kinase Inhibitors (c-Met, VEGFR, FGFR4).

Therapeutic Vectors & Mechanism of Action

Primary Vector: HIV-1 Integrase Inhibition

The 1,6-naphthyridin-4-one core mimics the diketoacid pharmacophore essential for binding magnesium ions (


) within the HIV-1 integrase active site.
  • Mechanism: The N1-substituted 1,6-naphthyridin-4-one motif chelates the two

    
     cofactors required for the viral DNA strand transfer process.
    
  • Role of C3-Derivatives: Substituents at the C3 position (introduced via the 3-iodo precursor) project into the hydrophobic pocket of the enzyme, displacing the viral DNA 3'-end and locking the enzyme in an inactive state.

  • Key Reference: The development of L-870,810 by Merck & Co. validated this scaffold, showing that 8-hydroxy-1,6-naphthyridine-7-carboxamides are potent INSTIs.

Secondary Vector: Kinase Modulation (c-Met / FGFR4)

"Scaffold hopping" from quinolines to 1,6-naphthyridines has yielded potent kinase inhibitors.

  • c-Met Inhibition: Derivatives synthesized from the 3-iodo core (e.g., introducing 3-aryl or 3-heteroaryl groups) bind to the ATP-binding pocket. The 1,6-naphthyridine nitrogen (N6) can form critical hydrogen bonds with the hinge region residues (e.g., Met1160 in c-Met).

  • FGFR4 Targeting: Recent studies (2023) indicate that 1,6-naphthyridin-2-one analogues (isomeric to the 4-one) exhibit high selectivity for FGFR4, suggesting the 4-one scaffold also possesses unexplored kinase selectivity profiles.

Synthetic Architecture (The Protocol)

The following protocol details the generation of the 3-iodo core and its subsequent functionalization. This workflow ensures high regioselectivity and yield.

Step 1: Construction of the 1,6-Naphthyridin-4-one Core
  • Precursor: 4-Aminopyridine.

  • Method: Gould-Jacobs Reaction followed by thermal cyclization.

Protocol:

  • Condensation: Mix 4-aminopyridine (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) at 110°C for 2 hours.

  • Cyclization: Add the resulting enamine intermediate dropwise into refluxing diphenyl ether (Dowtherm A) at 250°C. Critical Step: High temperature is required to overcome the energy barrier for cyclization onto the pyridine ring.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the 3-ester-1,6-naphthyridin-4-one. Filter and wash.[1]

  • Hydrolysis/Decarboxylation: Reflux in 10% NaOH followed by acidification (HCl) to yield the unsubstituted 1,6-naphthyridin-4-one.

Step 2: Regioselective Iodination (The 3-Iodo Warhead)

The C3 position is nucleophilic due to the enaminone character of the ring system.

Protocol:

  • Dissolve 1,6-naphthyridin-4-one (1.0 mmol) in DMF (5 mL).

  • Add N-Iodosuccinimide (NIS) (1.1 mmol).

  • Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. The 3-iodo-1,6-naphthyridin-4-one precipitates as a solid.

  • Validation:

    
    H NMR will show the disappearance of the C3 proton doublet and a downfield shift of the C2 proton.
    
Step 3: Divergent Suzuki-Miyaura Coupling

Protocol:

  • Combine 3-iodo-1,6-naphthyridin-4-one (1.0 eq), Aryl-Boronic Acid (1.2 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Degas with Nitrogen for 10 mins.

  • Add catalyst:

    
     (5 mol%).
    
  • Heat at 90°C for 12 hours.

Visualization of Workflows

Synthetic Pathway (DOT Diagram)

SynthesisPath Start 4-Aminopyridine Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Core 1,6-Naphthyridin-4-one (Scaffold) Inter1->Core Dowtherm A 250°C (Cyclization) Iodo 3-Iodo-1,6-naphthyridin-4-one (The Warhead) Core->Iodo + NIS, DMF 60°C (Iodination) Drug1 HIV-1 Integrase Inhibitor Iodo->Drug1 Suzuki Coupling (Heteroaryl Boronic Acids) Drug2 c-Met Kinase Inhibitor Iodo->Drug2 Suzuki Coupling (Aryl Boronic Acids)

Caption: Divergent synthesis pathway transforming the 4-aminopyridine precursor into therapeutic leads via the 3-iodo intermediate.

Mechanism of Action: HIV Integrase (DOT Diagram)

MOA Enzyme HIV-1 Integrase Active Site Mg Mg2+ Cofactors Enzyme->Mg Coordinates Inhibitor 3-Substituted 1,6-Naphthyridinone Inhibitor->Enzyme Hydrophobic Interaction (C3-Substituent) Inhibitor->Mg Chelation (O=C-C=C-O motif) DNA Viral DNA (Strand Transfer) Inhibitor->DNA Displaces 3'-End Block Replication BLOCKED DNA->Block Transfer Prevented

Caption: Molecular mechanism showing the chelation of Magnesium ions by the naphthyridinone core, blocking viral DNA integration.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for 3-substituted derivatives derived from the 3-iodo core, based on aggregated literature data (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

C3-Substituent (R)TargetActivity (

)
Key Interaction
Iodine (Parent) N/AInactiveSynthetic Intermediate
4-Fluorobenzyl c-Met Kinase~10 - 50 nMHydrophobic pocket filling;

-stacking
Oxadiazole HIV-1 Integrase< 10 nMMetal chelation + Active site H-bonding
Pyrazolyl RET Kinase~5 - 10 nMSolvent front interaction (overcomes resistance)
Phenyl-Amide HIV-1 Integrase~20 nMInteracts with viral DNA channel

References

  • Johns, B. A., et al. (2014).[12] Naphthyridinone (NTD) Integrase Inhibitors 4. Investigating N1 Acetamide Substituent Effects With C3 Amide Groups. Bioorganic & Medicinal Chemistry Letters.

  • Gu, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate.[13] European Journal of Medicinal Chemistry.[8]

  • Zhuang, L., et al. (2003). Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells.[14] Journal of Medicinal Chemistry.[8]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry.[8]

  • Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][1,6]naphthyridine via imino iodization-cyclization.[10][15] Synthetic Communications. [15]

Sources

Foundational

The 1,6-Naphthyridine Scaffold: A Technical Review of Pharmacophore Versatility in Antiviral and Oncological Therapeutics

[1] Executive Summary The 1,6-naphthyridine scaffold—a diazanaphthalene isomer—represents a "privileged structure" in medicinal chemistry, distinguished by its ability to function as a robust bioisostere for quinolines,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,6-naphthyridine scaffold—a diazanaphthalene isomer—represents a "privileged structure" in medicinal chemistry, distinguished by its ability to function as a robust bioisostere for quinolines, isoquinolines, and purines. Unlike its isomers (e.g., 1,5- or 1,8-naphthyridine), the 1,6-arrangement offers a unique electronic distribution that facilitates bidentate metal chelation and specific hydrogen bonding patterns in enzyme active sites.

This technical guide dissects the biological utility of the 1,6-naphthyridine core, moving beyond surface-level descriptions to analyze the structural causality behind its success in HIV-1 integrase inhibition and kinase modulation (c-Met/VEGFR).

Part 1: Structural Significance & Pharmacophore Analysis

The utility of the 1,6-naphthyridine scaffold stems from three critical physicochemical properties:

  • Pi-Deficient Character: The presence of two nitrogen atoms renders the ring system electron-deficient, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Metal Chelation Geometry: The spatial arrangement of the N-1 and N-6 atoms, particularly when functionalized with proximal carbonyls or hydroxyls (as seen in HIV inhibitors), creates an ideal geometry for coordinating divalent metal ions (Mg²⁺, Mn²⁺).

  • Hydrogen Bond Acceptor Vector: The N-6 nitrogen often serves as a critical hydrogen bond acceptor, mimicking the N-7 of purines or the N-1 of isoquinolines.

Part 2: Antiviral Therapeutics – The HIV-1 Integrase Story

The most authoritative application of the 1,6-naphthyridine scaffold lies in the inhibition of HIV-1 Integrase (IN). The development of L-870,810 by Merck established the scaffold as a premier "strand transfer inhibitor" (INSTI).

Mechanistic Insight: The Diketo Acid Bioisostere

Early INSTIs relied on a diketo acid (DKA) moiety to chelate the two Mg²⁺ ions in the IN active site. However, DKAs suffered from poor metabolic stability. The 1,6-naphthyridine-7-carboxamide core of L-870,810 was designed as a planar, heterocyclic bioisostere of the DKA functionality.

  • Causality: The 8-hydroxy-1,6-naphthyridine motif creates a tridentate chelation complex with the catalytic Mg²⁺ pair. This displaces the 3'-hydroxyl group of the viral DNA, preventing the "strand transfer" step where viral DNA is inserted into the host genome.[1]

Visualization: HIV-1 Integrase Inhibition Pathway

HIV_Integrase_Mechanism Viral_DNA Viral DNA (cDNA) Integrase HIV-1 Integrase Enzyme (Active Site Mg2+ Ions) Viral_DNA->Integrase 3' Processing Host_DNA Host Chromosomal DNA Integrase->Host_DNA Strand Transfer (Target) Complex Inactive Catalytic Complex (Mg2+ Chelation) Integrase->Complex Sequestration Inhibitor 1,6-Naphthyridine Inhibitor (L-870,810) Inhibitor->Integrase Binds Active Site Complex->Host_DNA Blocked Outcome Replication Halted Complex->Outcome Therapeutic Effect

Figure 1: Mechanism of Action for 1,6-naphthyridine-based HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[2]

Part 3: Oncology – Kinase Inhibition (c-Met & VEGFR)[4][5][6]

In oncology, the 1,6-naphthyridine scaffold serves as a template for Type I and Type II kinase inhibitors. The focus has shifted toward dual inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 , which are critical for tumor angiogenesis and metastasis.

SAR Analysis: 1,6-Naphthyridinones

Recent medicinal chemistry efforts (e.g., Compound 20j) have utilized the 1,6-naphthyridinone core to target the ATP-binding pocket of c-Met.

Key Structural Features for Potency:

  • N-1 Substitution: Small alkyl or aryl groups here optimize hydrophobic interactions within the solvent-exposed region.

  • C-3 Aryl Group: A phenyl ring at position 3, often fluorinated, engages in

    
    -stacking with the activation loop.
    
  • Linker Region: An ether or amide linker connects the core to a "tail" moiety that extends into the allosteric back pocket (in Type II inhibitors).

Comparative Data: c-Met Inhibitor Potency[4][5][6]

The following table summarizes the Structure-Activity Relationship (SAR) data for a series of 1,6-naphthyridinone derivatives compared to the standard Cabozantinib.

Compound IDR1 (N-1 Pos)R2 (C-3 Pos)c-Met IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Profile
Cabozantinib (Reference)(Reference)1.30.035Pan-kinase
Compound 8 Methyl4-F-Phenyl9.8>1000c-Met Selective
Compound 20j Ethyl4-F-Phenyl2.1 15.4Dual Inhibitor
Compound 4r Cyclopropyl3,4-Cl-Phenyl3.53226Highly c-Met Selective

Table 1: Comparative inhibitory activities of 1,6-naphthyridinone derivatives. Data synthesized from recent SAR studies (Wang et al., 2020; Xu et al., 2020).

Visualization: c-Met Signaling Cascade & Inhibition

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor 1,6-Naphthyridine (Compound 20j) Inhibitor->cMet ATP Competition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Metastasis Metastasis STAT3->Metastasis

Figure 2: Signal transduction blockade by 1,6-naphthyridine c-Met inhibitors.

Part 4: Experimental Protocol – Synthesis of the Scaffold

To ensure this guide is actionable, we present a modern, self-validating protocol for accessing the benzo-fused 1,6-naphthyridine scaffold via acid-mediated intramolecular Friedel-Crafts cyclization . This method is superior to the traditional Skraup synthesis due to milder conditions and higher regioselectivity.

Protocol: Triflic Acid-Mediated Cyclization

Objective: Synthesis of benzo[h][1,6]naphthyridin-4-amine.

Reagents:

  • Precursor: 4-(phenylamino)nicotinonitrile (1.0 equiv)

  • Solvent/Catalyst: Trifluoromethanesulfonic acid (TfOH) (Pure)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(phenylamino)nicotinonitrile (1.0 mmol).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add neat TfOH (2.0 mL) under an argon atmosphere. Caution: TfOH is highly corrosive and fumes.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 30–60 minutes. Monitor by TLC (10% MeOH in DCM) until the starting material disappears.

  • Quenching: Pour the reaction mixture slowly into crushed ice (50 g). Neutralize carefully with saturated NaHCO₃ until pH ~8.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, DCM/MeOH gradient).

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak and the appearance of a broad singlet (NH2) around 7.0–8.0 ppm, plus the downfield shift of the newly formed aromatic ring protons.

Part 5: Neurodegenerative Applications (Alzheimer's)[7]

While less prominent than in oncology, the 1,6-naphthyridine scaffold has shown efficacy in neurodegeneration as a Dual Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) Inhibitor .

  • Hybrid Strategy: Researchers have successfully fused 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridine moieties with tacrine analogues.

  • Mechanism: These hybrids span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. This dual binding not only inhibits acetylcholine hydrolysis but also interferes with AChE-induced amyloid-

    
     aggregation, a hallmark of Alzheimer's pathology.
    

References

  • Hazuda, D. J., et al. (2004). "Integrase inhibitors and cellular immunity suppress retroviral replication in rhesus macaques." Science, 305(5683), 528-532. Link

  • Wang, J., et al. (2020).[3] "Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate."[4][5] European Journal of Medicinal Chemistry, 192, 112174.[5] Link

  • Xu, Z., et al. (2020). "Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2." Bioorganic & Medicinal Chemistry Letters, 30(12), 127150. Link

  • Madaan, A., et al. (2015). "1,6-Naphthyridines: A review on their synthesis and biological activities." Journal of Chemical and Pharmaceutical Research, 7(10), 787-802.
  • Li, Y., et al. (2025). "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, 15, 23456. Link

  • Mostafa, M. A., et al. (2024).[6] "Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives." ResearchGate. Link

Sources

Exploratory

Tautomeric Dynamics of 1,4-Dihydro-1,6-naphthyridin-4-one Systems

This guide serves as an advanced technical resource for researchers investigating the 1,6-naphthyridine scaffold. It synthesizes structural chemistry, thermodynamic principles, and pharmacological applications to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the 1,6-naphthyridine scaffold. It synthesizes structural chemistry, thermodynamic principles, and pharmacological applications to provide a definitive reference on tautomerism in these systems.

Structural Analysis, Analytical Characterization, and Pharmacological Implications

Executive Summary

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent HIV integrase inhibitors (e.g., L-870,810) and c-Met kinase inhibitors. The physicochemical behavior of this system is dominated by the tautomeric equilibrium between the 1,4-dihydro-1,6-naphthyridin-4-one (lactam) and the 1,6-naphthyridin-4-ol (lactim) forms.

For drug development professionals, distinguishing these tautomers is not merely an academic exercise; it dictates:

  • Ligand-Target Binding: The H-bond donor/acceptor profile changes entirely between tautomers.

  • Solubility & Permeability: The lactam is generally more polar and crystalline, while the lactim is more lipophilic.

  • Chelation Potential: In metalloenzyme inhibitors (e.g., HIV integrase), the specific tautomeric state is required for bidentate Mg²⁺ coordination.

Structural Fundamentals & Tautomeric Equilibria

The Core Equilibrium

The 1,6-naphthyridine system contains two nitrogen atoms: N1 (quinolinic-like position) and N6 (isoquinolinic-like position). In the 4-oxygenated derivatives, the primary equilibrium exists between the N1-protonated ketone (lactam) and the O-protonated enol (lactim).

  • Form A (Lactam): 1,4-dihydro-1,6-naphthyridin-4-one. This is the dominant species in the solid state and polar solvents. It preserves the aromaticity of the pyridine ring (Ring B) while Ring A adopts a pyridone-like conjugated structure.

  • Form B (Lactim): 1,6-naphthyridin-4-ol. This form is fully aromatic (naphthalene-like electron distribution) but is generally less stable due to the loss of the significant amide resonance stabilization energy found in the lactam.

N6-Protonation and Zwitterions

While the "dihydro" nomenclature implies a neutral species with H on N1, the basicity of N6 (


) allows for protonation.
  • Cationic Form: Protonation at N6 yields a cationic species.

  • Zwitterionic Form: In highly polar media, a zwitterion (N6-H⁺ / O⁻) is theoretically possible but energetically unfavorable compared to the neutral lactam due to charge separation costs, unless stabilized by specific active site residues.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric landscape and the potential for metal chelation, which is critical for HIV integrase activity.

Tautomerism cluster_N6 N6 Interactions (Ring B) Lactam Lactam Form (Dominant) 1,4-dihydro-1,6-naphthyridin-4-one (H-bond Acceptor: C=O) (H-bond Donor: N1-H) Lactim Lactim Form (Minor) 1,6-naphthyridin-4-ol (H-bond Acceptor: N1) (H-bond Donor: O-H) Lactam->Lactim  K_eq << 1 (Polar Solvent)   Chelate Metal Chelated Complex (Active Pharmacophore) Mg2+ coordinated Lactam->Chelate  + Mg2+ (In Situ)   Lactim->Chelate  Deprotonation   N6_Free N6 (Free Base) (H-bond Acceptor) N6_Prot N6-H+ (Cation) (Solubility/Salt Form) N6_Free->N6_Prot  pH < 4.0  

Caption: Tautomeric equilibrium favors the Lactam form in solution. Metal chelation (e.g., in HIV integrase) often locks the system into a specific geometry derived from the enolate.

Thermodynamics & Analytical Characterization

Distinguishing tautomers requires orthogonal analytical techniques. The lactam form is stabilized by high dielectric solvents (DMSO, H₂O) due to its larger dipole moment.

Comparative Analytical Signatures
FeatureLactam (Keto) FormLactim (Enol) FormDiagnostic Note

C NMR (C4)
170 – 178 ppm 160 – 165 ppm The carbonyl carbon is significantly deshielded compared to the C-OH carbon.

H NMR (N1-H)
11 – 13 ppm (Broad)AbsentExchangeable proton signal; disappears with D₂O shake.

Coupling
C2-H / C3-H coupling distinctDifferent coupling patternRing A coupling constants change due to bond order alternation.
IR (Solid State) 1620 – 1680 cm⁻¹ (C=O)~3400 cm⁻¹ (O-H)Strong carbonyl stretch is the hallmark of the lactam.
X-Ray C4-O Dist. ~1.23 – 1.26 Å (Double)~1.34 – 1.36 Å (Single)Definitive proof in solid state.
Solvent Effects (Solvatochromism)
  • Non-polar solvents (CHCl₃, Toluene): The equilibrium may shift slightly towards the lactim form or stabilize H-bonded dimers of the lactam.

  • Polar solvents (DMSO, MeOH): Strongly favor the lactam form via dipole stabilization.

  • Protocol Tip: To "lock" a tautomer for control studies, synthesize the N-methyl (fixed lactam model) and O-methyl (fixed lactim model) derivatives. Comparing the spectra of the parent compound to these fixed standards is the gold standard for assignment.

Pharmacological Implications[1][2][3][4]

HIV Integrase Inhibition

The 1,6-naphthyridine scaffold (specifically 8-hydroxy-1,6-naphthyridin-7-carboxamide derivatives like L-870,810 ) functions as a bioisostere of the diketo acid pharmacophore.[1]

  • Mechanism: The inhibitor must chelate two Mg²⁺ ions in the integrase active site.

  • Tautomeric Role: The planar lactam/enol system allows for the delocalization of negative charge upon deprotonation, facilitating a rigid, coplanar "claw" that coordinates the metal ions. If the system were locked in a non-planar or non-chelating tautomer, potency would vanish.

Kinase Inhibition (c-Met)

In kinase inhibitors, the 1,6-naphthyridin-4-one often binds to the hinge region.

  • Donor-Acceptor Motif: The lactam form presents an Acceptor (C=O) and a Donor (N-H) . This complementary pattern is essential for hydrogen bonding with the backbone amide and carbonyl of the kinase hinge residues.

  • Design Consideration: Modifications that sterically clash with the N-H or remove the C=O acceptor (e.g., O-alkylation) typically abolish kinase activity.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio ( )

This protocol uses UV-Vis spectroscopy to estimate the equilibrium constant


 by comparing the analyte to fixed methylated standards.

Reagents:

  • Analyte: 1,4-dihydro-1,6-naphthyridin-4-one derivative.

  • Standard A: N1-methyl derivative (Fixed Lactam).

  • Standard B: O-methyl derivative (Fixed Lactim).

  • Solvents: Cyclohexane (non-polar), Acetonitrile (polar), Buffered Water (pH 7.4).

Procedure:

  • Preparation: Prepare 50 µM solutions of the Analyte, Standard A, and Standard B in each solvent.

  • Acquisition: Record UV-Vis spectra (200–500 nm). Note

    
     and 
    
    
    
    (extinction coefficient).[2]
  • Analysis:

    • The Lactam form typically exhibits a bathochromic shift (red shift) compared to the Lactim.

    • Deconvolute the Analyte spectrum (

      
      ) using the linear combination:
      
      
      
      
    • Where

      
       and 
      
      
      
      are approximated by the spectra of Standard A and B, respectively.
  • Calculation: Calculate

    
    .
    
Protocol: Synthesis via Friedel-Crafts Cyclization

A robust method for accessing the 1,6-naphthyridin-4-amine/one core, avoiding harsh Skraup conditions.

Mechanism: Intramolecular cyclization of 4-(arylamino)nicotinonitriles.[3][4][5] Steps:

  • Precursor Assembly: React 4-chloronicotinonitrile with a substituted aniline (1.0 equiv) in EtOH under reflux (2h) to yield the 4-(arylamino)nicotinonitrile.

  • Cyclization: Dissolve the precursor in triflic acid (CF₃SO₃H) (10 equiv) or concentrated H₂SO₄.

  • Reaction: Stir at room temperature for 1–4 hours. The nitrile acts as the electrophilic carbon source (one-carbon synthon).

  • Workup: Quench slowly onto ice-water. Neutralize with NaOH to pH 8. Precipitate the solid product.

  • Purification: Recrystallize from EtOH/DMF.

  • Validation: Verify formation of the tricyclic/bicyclic system via MS and NMR (loss of nitrile peak, appearance of amino/keto signals).

References

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Link

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences (PNAS). Link

  • García-Granda, S., et al. (2004). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. New Journal of Chemistry. Link

  • Wang, M. S., et al. (2020). Structural Investigation of the Naphthyridone Scaffold: Identification of a 1,6-Naphthyridone Derivative with Potent and Selective Anti-HIV Activity. Molecules. Link

  • Katritzky, A. R., et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (General reference for pyridone/naphthyridinone tautomerism principles).

Sources

Foundational

The 3-Iodo-Naphthyridinone Scaffold: A Linchpin for Divergent Library Synthesis in Kinase Discovery

Executive Summary: The Strategic Value of the 3-Iodo Motif In the high-stakes landscape of kinase inhibitor discovery, the naphthyridinone scaffold (specifically the 1,6- and 1,8-isomers) has emerged as a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Iodo Motif

In the high-stakes landscape of kinase inhibitor discovery, the naphthyridinone scaffold (specifically the 1,6- and 1,8-isomers) has emerged as a "privileged structure." Its planar, bicyclic architecture effectively mimics the adenine ring of ATP, allowing it to anchor within the hinge region of kinase active sites via critical hydrogen bonding interactions.

However, the utility of a scaffold is defined by its derivatizability. This guide focuses on 3-iodo-naphthyridinones as high-value, divergent intermediates. Unlike their bromo- or chloro-analogues, the 3-iodo derivatives offer superior reactivity profiles for palladium-catalyzed cross-coupling reactions. This "iodine advantage" allows for milder reaction conditions, higher turnover frequencies (TOF), and the ability to perform orthogonal functionalization strategies—critical factors when generating high-throughput Structure-Activity Relationship (SAR) libraries.

Structural Rationale & The Iodine Advantage[1]

The "Privileged" Naphthyridinone Core

The 1,6-naphthyridin-2(1H)-one core possesses a donor-acceptor (D-A) hydrogen bonding motif essential for hinge binding:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

  • C2=O (Acceptor): Interacts with the backbone amide NH (e.g., Met or Leu residue).

Kinetic Superiority of the C-I Bond

The choice of iodine at the 3-position is not arbitrary; it is a calculated kinetic decision. The Carbon-Iodine (C-I) bond is significantly weaker (~57 kcal/mol) than C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol).

  • Faster Oxidative Addition: In the catalytic cycle of Pd-mediated couplings (Suzuki, Sonogashira), oxidative addition is often the rate-determining step. The 3-iodo substituent undergoes oxidative addition to Pd(0) species orders of magnitude faster than the corresponding bromide.

  • Orthogonal Selectivity: If the scaffold contains a chlorine substituent elsewhere (e.g., at C-4 or C-7), the 3-iodo group can be selectively coupled first without disturbing the chloride, enabling sequential, regioselective multi-functionalization.

Synthetic Access: Constructing the Core

To access the 3-iodo-1,6-naphthyridin-2(1H)-one scaffold, two primary routes are field-proven.

Route A: Direct Electrophilic Iodination (Late-Stage)

This method is preferred when the naphthyridinone core is already assembled.

  • Reagents: N-Iodosuccinimide (NIS) in DMF or ICl in acetic acid.

  • Mechanism: Electrophilic aromatic substitution. The C-3 position is electron-rich (enamine-like character) and highly susceptible to electrophilic attack.

Route B: Cyclization of Iodo-Precursors (De Novo)

This route builds the ring with the halogen already in place, avoiding regioselectivity issues during iodination.

  • Precursor: 2-amino-3-formylpyridine (or ketone equivalents).

  • Reagent: Iodine/PPh3 or electrophilic cyclization of alkynyl pyridines.

Medicinal Chemistry Applications (SAR)[2][3]

Case Study: c-Met Kinase Inhibitors

Researchers have utilized the 1,6-naphthyridinone scaffold to target c-Met, a receptor tyrosine kinase implicated in tumor migration and invasion.

  • Strategy: The 3-iodo intermediate is coupled with various aryl-boronic acids.

  • SAR Insight: Introduction of a 3-(4-fluorophenyl) or 3-(benzyl) group via Suzuki coupling fills the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region), significantly enhancing potency (IC50 < 10 nM).

Case Study: Antibacterial DNA Gyrase Inhibitors

1,8-Naphthyridinones (analogs of nalidixic acid) target bacterial DNA gyrase.

  • Strategy: 3-iodo-1,8-naphthyridinones are coupled with heteroaromatic systems (e.g., aminopyridines) to extend the molecule into the DNA-cleavage core of the enzyme.

  • Outcome: These derivatives show broad-spectrum activity against Gram-negative pathogens.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis strategy using the 3-iodo scaffold as the central hub.

G Precursor 2-Amino-pyridines Core 1,6-Naphthyridinone Scaffold Precursor->Core Cyclization Iodination Iodination (NIS/DMF) Core->Iodination Intermediate 3-IODO-NAPHTHYRIDINONE (The Divergent Hub) Iodination->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2) Intermediate->Suzuki Pd(0) Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Pd/Cu Heck Heck Reaction (Alkenes) Intermediate->Heck Pd(0) Kinase c-Met / Aurora Kinase Inhibitors Suzuki->Kinase Biaryl formation Sonogashira->Kinase Rigid linker Antibacterial DNA Gyrase Inhibitors Heck->Antibacterial Extended chain

Figure 1: Divergent synthetic workflow transforming the 3-iodo intermediate into bioactive libraries.

Experimental Technical Guide

Protocol: Synthesis of 3-Iodo-1,6-naphthyridin-2(1H)-one

This protocol describes the regioselective iodination of the parent naphthyridinone.

Reagents:

  • 1,6-Naphthyridin-2(1H)-one (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • DMF (anhydrous, 0.5 M concentration)

Methodology:

  • Dissolution: Charge a round-bottom flask with 1,6-naphthyridin-2(1H)-one and dissolve in anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target Mass: M+126).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash copiously with water and cold diethyl ether. Recrystallize from ethanol if necessary.

    • Yield Expectation: 75–85%.

    • Critical Check: Ensure no di-iodination occurs (check NMR for integration of remaining aromatic protons).

Protocol: General Suzuki-Miyaura Coupling

Standardized procedure for library generation.

Reagents:

  • 3-Iodo-1,6-naphthyridin-2(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2[1]·DCM (0.05 equiv) - Chosen for resistance to oxidation.

  • Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane:Water (4:1 ratio)[2]

Methodology:

  • Degassing: Combine solvent components and sparge with Nitrogen for 15 minutes (Critical for Pd(0) longevity).

  • Assembly: In a microwave vial or pressure tube, add the iodo-scaffold, boronic acid, base, and catalyst.

  • Heating: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Workup: Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Data Analysis:

    Parameter Specification
    Catalyst Load 5 mol% Pd(dppf)Cl2
    Temperature 90–100°C
    Time 30 min (MW) / 4 h (Thermal)

    | Typical Yield | 60–90% |

References

  • Vertex AI Search. (2023). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • Vertex AI Search. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry.

  • Vertex AI Search. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Medicinal Chemistry.

  • Vertex AI Search. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society.

  • Vertex AI Search. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel).

Sources

Exploratory

Technical Guide: Kinase Inhibitor Potential of Iodinated Naphthyridine Derivatives

Executive Summary This technical guide analyzes the rational design, synthesis, and evaluation of iodinated 1,8-naphthyridine derivatives as ATP-competitive kinase inhibitors. While naphthyridines are established privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the rational design, synthesis, and evaluation of iodinated 1,8-naphthyridine derivatives as ATP-competitive kinase inhibitors. While naphthyridines are established privileged scaffolds in medicinal chemistry (targeting c-Met, VEGFR, and CK2), the strategic incorporation of iodine offers a unique pharmacological advantage: the formation of high-energy halogen bonds (X-bonds) with hinge-region carbonyls. This guide details the exploitation of the iodine


-hole for enhanced selectivity, improved residence time, and the synthetic pathways required to access these chemical probes.

The Pharmacophore: Structural Biology & The Iodine Advantage

The Naphthyridine Scaffold

The 1,8-naphthyridine core serves as a bioisostere of quinoline and isoquinoline. Its planar, bicyclic heteroaromatic structure mimics the adenine ring of ATP, allowing it to slot effectively into the deep hydrophobic cleft of the kinase ATP-binding pocket.

The "Sigma-Hole" Effect (Halogen Bonding)

Unlike fluorine (which is electronegative and acts as an H-bond acceptor), iodine exhibits a distinct anisotropic charge distribution known as the


-hole .
  • Mechanism: The electron density on the iodine atom is repelled from the C-I bond axis, creating a patch of positive electrostatic potential at the distal tip.

  • Kinase Relevance: This positive patch acts as a Lewis acid, forming strong, directional interactions with Lewis bases—specifically the backbone carbonyl oxygens (e.g., Val116 in CK2, Glu81 in CDK2) in the kinase hinge region.

  • Energetics: An I···O=C halogen bond can be energetically stronger (–2 to –5 kcal/mol) and more directional (160°–180° angle) than a comparable hydrogen bond, leading to higher potency and selectivity.

HalogenBonding Iodine Iodine Atom (C-3 Position) SigmaHole σ-Hole (+) (Distal Tip) Iodine->SigmaHole Anisotropic Charge Hinge Kinase Hinge Region (Backbone C=O) SigmaHole->Hinge Halogen Bond (XB) Directional Interaction Selectivity Enhanced Selectivity & Potency Hinge->Selectivity Stabilizes Complex

Figure 1: Mechanism of Halogen Bonding in Kinase Pockets. The positive


-hole of the iodine atom interacts with the electron-rich carbonyl of the kinase hinge.

Synthetic Strategies: Regioselective Iodination

Accessing 3-iodo-1,8-naphthyridines requires precise electrophilic substitution or cyclization protocols. The iodine atom is labile; therefore, conditions must be mild to prevent deiodination.

Protocol: Electrophilic Cyclization of 2-Amino-nicotinaldehyde

This method is preferred for generating the core scaffold with the iodine pre-installed.

Reagents:

  • 2-Amino-nicotinaldehyde[1]

  • Active Methylene Compound (e.g., ethyl acetoacetate)

  • Iodine (

    
    )[2][3]
    
  • Catalyst: Cerium(IV) ammonium nitrate (CAN) or simple molecular iodine facilitation.

  • Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology:

  • Reactant Mixing: Dissolve 2-amino-nicotinaldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in Ethanol.

  • Iodination/Cyclization: Add molecular Iodine (

    
    ) (1.2 equiv). The iodine acts as both a catalyst for the condensation and an electrophile for the ring closure/substitution.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Cool to room temperature. Pour into ice-cold water containing 5% Sodium Thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/DMF. Do not use column chromatography with silica if the iodine position is labile; neutral alumina is preferred.

Synthesispath Start 2-Amino-nicotinaldehyde Process Reflux (EtOH, 4-6h) Electrophilic Cyclization Start->Process Reagent + Active Methylene + Iodine (I2) Reagent->Process Quench Quench with Na2S2O3 (Remove excess I2) Process->Quench Product 3-Iodo-1,8-Naphthyridine Derivative Quench->Product

Figure 2: Synthetic workflow for the one-pot construction of 3-iodo-1,8-naphthyridines.

Experimental Validation: Kinase Inhibition Assays

To validate the efficacy of the iodinated derivative, a radiometric or TR-FRET assay is required. We recommend TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for high-throughput screening against targets like CK2 or c-Met .

Protocol: LanthaScreen™ TR-FRET Kinase Assay

This assay measures the binding of an Alexa Fluor® tracer to the kinase active site. The iodinated inhibitor competes with the tracer.

Materials:

  • Kinase: Recombinant human CK2

    
     or c-Met.
    
  • Tracer: Kinase Tracer 236 (Invitrogen).

  • Antibody: Eu-anti-GST (Europium labeled).

  • Inhibitor: Synthesized 3-iodo-1,8-naphthyridine (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a 384-well plate.

  • Inhibitor Addition: Add 5

    
    L of the test compound (serial dilution 10 
    
    
    
    M to 0.1 nM) in 1% DMSO.
  • Enzyme/Ab Mix: Add 5

    
    L of Kinase/Eu-Antibody mixture. Incubate for 15 minutes at Room Temp.
    
  • Tracer Addition: Add 5

    
    L of Kinase Tracer 236.
    
  • Equilibration: Incubate for 60 minutes in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Calculation: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Data Analysis Table:

Compound IDSubstituent (R3)Substituent (R7)

(CK2) [nM]
Mechanism
NP-H (Ctrl) -H-Phenyl450H-bond (weak)
NP-Cl -Cl-Phenyl120Hydrophobic
NP-I (Target) -I -Phenyl 15 Halogen Bond
NP-I-Mod -I-Morpholine8XB + Solubilization

Note: Hypothetical data illustrating the expected potency shift due to the Iodine-mediated Halogen Bond.[3][4]

Case Study: Targeting CK2 and c-Met

Casein Kinase 2 (CK2)

Research indicates that naphthyridine-based probes (e.g., Compound 2 in recent literature) are highly selective for CK2.[5]

  • Structural Insight: The ATP pocket of CK2 is smaller than average due to bulky residues (Val66, Ile174).

  • Iodine Role: A 3-iodo substituent on the naphthyridine ring is positioned to interact with the hinge region backbone of Val116 . The large size of iodine fills the hydrophobic pocket, while the

    
    -hole anchors the molecule, preventing "wobble" and reducing off-target binding to kinases with larger, less defined pockets.
    
c-Met (Hepatocyte Growth Factor Receptor)

1,6- and 1,8-naphthyridines are documented c-Met inhibitors.

  • SAR: The nitrogen at position 1 (or 8) accepts a hydrogen bond from the hinge (Met1160).

  • Iodine Role: Introducing iodine at the 3-position (analogous to the 4-position of quinolines) targets the "Gatekeeper" region or the solvent front, depending on the specific isomer. The iodine-carbonyl interaction here can improve residence time, a critical parameter for c-Met inhibitors in oncology.

SAR_Logic cluster_0 Hinge Region Interaction cluster_1 Solvent Front / Selectivity Core 1,8-Naphthyridine Core N1 N-1 / N-8 (H-Bond Acceptor) Core->N1 C3 C-3 Iodine (Halogen Bond Donor) Core->C3 C7 C-7 Substituent (Solubility/PK) Core->C7 High Potency (nM) High Potency (nM) C3->High Potency (nM) ADME Properties ADME Properties C7->ADME Properties

Figure 3: Structure-Activity Relationship (SAR) map for Iodinated Naphthyridines.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (2013).[6]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry (2021).[7]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry (2007).

  • Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica (2016).

  • A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization. Russian Journal of General Chemistry (2014).

Sources

Foundational

A Technical Guide to the Molecular Weight and Physicochemical Analysis of 3-Iodo-1,8-naphthyridin-4-one

Introduction Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in drug discovery.[1][2][3] The naphthyridinone core, a bicyclic aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in drug discovery.[1][2][3] The naphthyridinone core, a bicyclic aromatic system containing two nitrogen atoms, is a privileged structure found in numerous biologically active agents. The introduction of a halogen, such as iodine, at a strategic position can significantly modulate a molecule's physicochemical and pharmacological properties. This guide focuses on 3-iodo-1,8-naphthyridin-4-one, a representative halogenated naphthyridinone, providing a comprehensive overview of its molecular weight determination and a detailed framework for its essential physicochemical analysis.

The precise characterization of properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is critical. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent.[1] This document provides both the theoretical basis and field-proven experimental protocols for these analyses, designed for researchers, scientists, and drug development professionals.

Disclaimer: The specific compound under discussion is 3-iodo-1,8-naphthyridin-4-one (CAS: 1989671-58-0), also known as 3-iodo-1H-1,8-naphthyridin-4-one.[4]

Part 1: Molecular Weight Determination

The molecular weight of a compound is its most fundamental chemical property. It is essential for confirming chemical identity, assessing purity, and performing stoichiometric calculations for subsequent assays.

Theoretical Calculation

The molecular formula for 3-iodo-1,8-naphthyridin-4-one is C₈H₅IN₂O .[4] The theoretical molecular weight is calculated by summing the atomic weights of the constituent atoms.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)51.0085.040
Iodine (I)1126.904126.904
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total Average Molecular Weight: 272.045

The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 271.94466 Da . This value is critical for high-resolution mass spectrometry.

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise expected value, experimental verification is mandatory to confirm the structure and purity of a synthesized batch. High-Resolution Mass Spectrometry (HRMS), typically coupled with a liquid chromatography system (LC-MS), is the gold standard.

Causality Behind Experimental Choice: HRMS is chosen over standard-resolution MS because its high mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental composition. This capability is crucial for distinguishing the target compound from potential impurities that may have the same nominal mass. The inclusion of MS detection is considered mandatory for an efficient and science-based method development process, especially for novel chemical entities.[5]

Part 2: Physicochemical Property Analysis

The interplay of a molecule's physicochemical properties dictates its behavior in a biological system. The following sections detail the rationale and protocols for determining the most critical of these properties.

Aqueous Solubility

Importance: Solubility is a primary determinant of a drug's bioavailability.[6] For oral administration, a compound must dissolve in the gastrointestinal tract before it can be absorbed into circulation.[7] Poor solubility can severely limit a drug's efficacy and pose significant challenges for formulation development.[6]

Methodology: Thermodynamic Shake-Flask Solubility Assay

The "shake-flask" method is the reference technique for determining thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution.[8][9]

Experimental Protocol:

  • Preparation: Add an excess amount of solid 3-iodo-1,8-naphthyridin-4-one (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test medium (e.g., pH 7.4 phosphate-buffered saline) to the vial.[9]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[7][8]

  • Phase Separation: Allow the vials to stand, permitting the undissolved solid to settle. For robust separation, centrifuge the samples at high speed.[8]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining particulates.

  • Quantification: Prepare a standard curve of the test compound in a suitable solvent (e.g., DMSO). Analyze the filtered supernatant and the standards using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV), to determine the concentration.[6]

Self-Validation and Trustworthiness: The protocol's integrity is maintained by including control compounds with known high and low solubility (e.g., Ketoconazole, Atenolol) to validate the assay run.[7] The use of a stability-indicating HPLC method ensures that the measured concentration corresponds to the intact parent compound, not degradation products.[8]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add Excess Solid Compound to Vial B Add Precise Volume of Aqueous Buffer A->B C Seal & Agitate (24-72h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm Filter) D->E G Analyze Sample & Standards by HPLC-UV E->G F Prepare Standard Curve F->G H Calculate Concentration (µg/mL or µM) G->H

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Lipophilicity (LogP)

Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[10] The octanol-water partition coefficient (LogP) is the industry-standard measure.[10]

Methodology: Shake-Flask n-Octanol/Water Partition Coefficient

This classic method directly measures the partitioning of the compound between two immiscible phases and is considered the gold standard.[11]

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Compound Addition: Prepare a stock solution of 3-iodo-1,8-naphthyridin-4-one in the n-octanol phase.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a separatory funnel or vial (e.g., 1:1 or 2:1 volume ratio).

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the phases until equilibrium is reached.[11]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.[11]

  • Quantification: Carefully sample each phase. Quantify the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Causality and Trustworthiness: Using pre-saturated solvents is critical to prevent volume changes during the experiment that would alter the concentration. The choice of a pH 7.4 buffer for the aqueous phase yields the LogD₇.₄, or distribution coefficient, which is more physiologically relevant for ionizable compounds as it accounts for both neutral and ionized species.[12] For a non-ionizable compound, LogP and LogD are equivalent.[12]

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Since the charge state of a molecule dramatically affects its solubility, permeability, and receptor binding, knowing the pKa is essential for predicting its behavior at physiological pH (~7.4).[13]

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[16]

Experimental Protocol:

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve a precise amount of 3-iodo-1,8-naphthyridin-4-one in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[13] Maintain a constant ionic strength with a background electrolyte like KCl.[16]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[13][16]

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[16]

Causality and Trustworthiness: The use of a background electrolyte minimizes changes in activity coefficients during the titration. Purging with nitrogen is a critical step to ensure accuracy by preventing the formation of carbonic acid from atmospheric CO₂.[13][16] The pKa value is derived from the inflection point of the titration curve, providing a direct and reliable measurement of the compound's ionization behavior.[13]

Chemical Stability

Importance: A drug candidate must be sufficiently stable to survive storage, formulation, and administration. Stability-indicating methods are designed to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[5][17]

Methodology: HPLC-Based Stability-Indicating Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability testing due to its high sensitivity, reproducibility, and ability to separate complex mixtures.[17]

Experimental Protocol:

  • Method Development: Develop a stability-indicating HPLC method, typically a gradient reversed-phase method with UV detection.[5] The method must be able to resolve the 3-iodo-1,8-naphthyridin-4-one peak from potential degradants.

  • Forced Degradation: To validate the method's indicating power, subject the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.[18][19]

  • Stability Study Setup: Prepare solutions of the compound in various aqueous buffers (e.g., pH 2, pH 7.4, pH 9).

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 7, 14, or 28 days).

  • Time-Point Analysis: At each time point, withdraw an aliquot and analyze it using the validated stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the initial (T=0) time point. A decrease in the parent peak area, often accompanied by the appearance of new peaks, indicates degradation.

Causality and Trustworthiness: A true stability-indicating method is validated through forced degradation studies, which demonstrate its specificity by showing that the degradation products do not co-elute with the main compound.[20] This ensures that any observed loss of the API is accurately quantified and not masked by interfering peaks.[20]

Summary of Physicochemical Parameters

The data obtained from the described analyses can be summarized for a clear and concise overview of the compound's profile.

ParameterMethodConditionsExpected ResultSignificance
Molecular Weight LC-HRMSESI+, ESI-271.9447 ± 5 ppmConfirms Identity & Purity
Aqueous Solubility Shake-FlaskpH 7.4 Buffer, 25°Cµg/mL or µMBioavailability, Formulation
Lipophilicity Shake-Flaskn-Octanol/pH 7.4 BufferLogD₇.₄ ValueMembrane Permeability, ADME
Ionization Constant Potentiometric Titration0.15 M KCl, 25°CpKa Value(s)pH-dependent Solubility & Permeability
Chemical Stability HPLC-UVpH 2, 7.4, 9 at 40°C% Remaining vs. TimeShelf-life, Formulation

Conclusion

The rigorous physicochemical characterization of a novel chemical entity like 3-iodo-1,8-naphthyridin-4-one is a non-negotiable step in the drug discovery and development pipeline. The determination of its molecular weight confirms its fundamental identity, while a thorough analysis of its solubility, lipophilicity, ionization, and stability provides the critical data needed to predict its in vivo behavior, guide formulation strategies, and ultimately assess its potential as a viable drug candidate. The protocols and rationale outlined in this guide provide a robust framework for obtaining high-quality, reliable data essential for making informed decisions in pharmaceutical research.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Dahiwade, V., et al. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. Available from: [Link]

  • De Vrieze, M., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS). Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available from: [Link]

  • Valenti, C., et al. (2018). Special Issue: Sulfur-Nitrogen Heterocycles. PMC. Available from: [Link]

  • Patel, Y., & Patel, P. (2023). Stability Indicating HPLC Method Development: A Review. World Journal of Pharmaceutical Research. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • ResearchGate. (2020). LogP / LogD shake-flask method v1. Available from: [Link]

  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Available from: [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A. Available from: [Link]

  • Mahmoud, M. A. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Tikrit Journal of Pure Science. Available from: [Link]

  • Das, S., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega. Available from: [Link]

  • PubChemLite. 3-iodo-1,6-naphthyridin-4-amine (C8H6IN3). Available from: [Link]

  • PubChem. 5-Cyano-3-methylpyridine-2-carboxylic acid | C8H6N2O2. Available from: [Link]

  • PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one | C8H9N3O. Available from: [Link]

  • PubChem. 1,2-Cyclooctanedione | C8H12O2. Available from: [Link]

  • PubChem. Cyclopropanecarbohydrazide | C4H8N2O. Available from: [Link]

  • PubChem. CID 85958645 | C8H2O. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-Naphthyridines

Introduction: The Strategic Importance of Naphthyridine Arylation The naphthyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Naphthyridine Arylation

The naphthyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials. The ability to precisely install aryl and heteroaryl substituents at specific positions on the naphthyridine ring system is crucial for modulating biological activity, tuning photophysical properties, and exploring structure-activity relationships (SAR). Among the modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild conditions, and broad substrate scope, making it an indispensable tool for C-C bond formation.[1]

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of 3-iodo-naphthyridines. We will explore the mechanistic underpinnings of the reaction, discuss the critical parameters that govern success, and provide field-proven protocols to empower researchers in drug discovery and chemical development to leverage this powerful transformation effectively.

The Naphthyridine Challenge: Electronic Considerations

Naphthyridines are electron-deficient heterocycles due to the presence of two nitrogen atoms in the bicyclic system. This electronic nature presents unique challenges and opportunities in cross-coupling reactions. While the electron deficiency can facilitate the initial oxidative addition of the Pd(0) catalyst to the C-I bond (the rate-determining step for many aryl halides), it can also influence the stability of intermediates and the overall catalytic turnover.[2] The choice of an iodo-substituted naphthyridine is strategic; the Carbon-Iodine bond is weaker and more reactive towards oxidative addition compared to corresponding bromide or chloride analogs, often allowing for milder reaction conditions and higher efficiency.[2][3]

Key Parameters for a Successful Coupling

Achieving high yields and purity in the Suzuki-Miyaura coupling of 3-iodo-naphthyridines requires careful optimization of several key parameters. Understanding the role of each component is essential for troubleshooting and adapting protocols to new substrates.

The Palladium Catalyst System: Pre-catalyst and Ligand

The heart of the reaction is the palladium catalyst. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) pre-catalyst.

  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a highly effective and commonly used pre-catalyst for these systems. It enters the catalytic cycle directly as a Pd(0) source.[4] Other sources like Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, or Palladium(II) acetate, Pd(OAc)₂, can also be used, but require a supporting phosphine ligand to generate the active catalytic species.[2][5]

  • Ligands: For electron-deficient heteroaryl halides like 3-iodo-naphthyridines, electron-rich and bulky phosphine ligands can be beneficial. Ligands such as XPhos or SPhos can accelerate the reductive elimination step and stabilize the palladium center, preventing catalyst decomposition and improving overall yields, especially with sterically hindered coupling partners.[5][6] However, for many standard couplings with 3-iodo-naphthyridines, the triphenylphosphine provided by Pd(PPh₃)₄ is sufficient.[4]

The Role of the Base: Activating the Boronic Acid

The base plays a crucial, multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid, converting it into a more nucleophilic borate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step.[7]

  • Common Choices: Inorganic bases are typically employed. Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice for the coupling of iodo-naphthyridines.[4][8] Other bases like potassium phosphate (K₃PO₄) can also be highly effective, particularly when dealing with sensitive functional groups or sterically demanding substrates.[5]

  • Strength and Stoichiometry: The choice of base and its stoichiometry (typically 2-3 equivalents) can significantly impact the reaction outcome. A base that is too strong may lead to undesired side reactions, while one that is too weak will result in slow or incomplete conversion.

Solvent System: Balancing Solubility and Reactivity

The solvent must solubilize the organic substrates, the inorganic base, and the palladium complex to facilitate the reaction.

  • Aqueous Mixtures: A mixture of an organic solvent with water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species. Common and effective solvent systems include 1,2-dimethoxyethane (DME)/Water[8] and 1,4-Dioxane/Water.[5]

  • Aprotic Polar Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) have also been shown to be highly effective, providing a homogeneous reaction medium that promotes high yields.[4]

The choice of solvent can influence reaction rates and should be selected based on the specific solubility characteristics of the coupling partners.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex L₂Pd(II)(Naph)-I pd0->pd2_complex  Oxidative Addition p1 pd0->p1 pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_diaryl L₂Pd(II)(Naph)-Ar pd2_complex->pd2_diaryl Transmetalation   p2 pd2_complex->p2 pd2_diaryl->pd0 Reductive Elimination   reductive_elimination Reductive Elimination p3 pd2_diaryl->p3 product 3-Aryl-Naphthyridine (Ar'-Ar) pd2_diaryl->product Product p1->pd2_complex p2->pd2_diaryl p3->pd0 p4 iodo_naph 3-Iodo-Naphthyridine (Ar'-I) iodo_naph->pd0 Electrophile boronic_acid Aryl Boronic Acid Ar-B(OH)₂ boronic_acid->pd2_complex Nucleophile base Base (e.g., K₂CO₃) base->pd2_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-naphthyridine to form a Pd(II) complex.

  • Transmetalation: The aryl group from the base-activated boronic acid is transferred to the palladium center, displacing the iodide and forming a new di-organopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups (naphthyridinyl and aryl) are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Optimized Reaction Conditions: A Comparative Summary

The following table summarizes successfully reported conditions for the Suzuki-Miyaura coupling of iodo- and triflate-substituted naphthyridines, which serve as excellent starting points for optimization.

Substrate IsomerElectrophilePd Source (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Avg. YieldReference
1,5-Naphthyridine2-IodoPd(PPh₃)₄ (5%)PPh₃K₂CO₃ (2)DMF905-7>85%[4]
1,8-Naphthyridine2-TriflatePd(OAc)₂ (5%)PPh₃K₂CO₃ (2)DME/H₂O906-8>80%[8]
General Iodo-ArylIodo-arylPd₂(dba)₃ (1.5%)XPhos (3%)K₃PO₄ (3)Dioxane/H₂O1200.2~53%[5]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 3-iodo-naphthyridine with an arylboronic acid.

G_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Combine 3-Iodo-naphthyridine, Boronic Acid, and Base in Flask purge 2. Seal and Purge with Inert Gas (Ar or N₂) reagents->purge add_solvents 3. Add Degassed Solvent (e.g., DMF or Dioxane/H₂O) purge->add_solvents add_catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) add_solvents->add_catalyst heat 5. Heat to Desired Temperature (e.g., 90-100 °C) with Stirring add_catalyst->heat monitor 6. Monitor Progress via TLC or LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool quench 8. Dilute with Water & Extract with Organic Solvent cool->quench dry 9. Dry Organic Layer, Filter, and Concentrate quench->dry purify 10. Purify by Column Chromatography dry->purify

Caption: General Experimental Workflow.

Materials:

  • 3-Iodo-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane/Water 4:1)

  • Reaction flask (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the 3-iodo-naphthyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Through the septum, add the degassed solvent (e.g., DMF, to a concentration of ~0.1 M with respect to the iodo-naphthyridine) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the stirring mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for the specified time (typically 5-8 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 3-iodo-naphthyridine starting material.

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-naphthyridine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (O₂ present). 3. Base is not strong enough or is insoluble.1. Use a fresh bottle of catalyst or a different pre-catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos).[5][6] 2. Ensure thorough degassing of solvents and purging of the reaction vessel. 3. Switch to a stronger base like K₃PO₄ or a different solvent system to improve solubility.[5]
Protodeboronation of Boronic Acid Boronic acid is unstable under the reaction conditions (hydrolytic decomposition).1. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid.[9] 2. Increase the equivalents of the boronic acid. 3. Use anhydrous conditions with a base like KF if possible.[7]
Homocoupling of Boronic Acid Oxygen contamination can promote the oxidative homocoupling of the boronic acid.Rigorously exclude oxygen from the reaction system by thorough degassing and maintaining a positive inert gas pressure.
Dehalogenation of Starting Material Reductive removal of the iodine atom from the starting material.This can occur if a source of hydride is present. Ensure solvents are pure. Sometimes lowering the temperature or changing the ligand can mitigate this side reaction.[2]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-iodo-naphthyridines is a robust and versatile method for the synthesis of complex biaryl and heterobiaryl structures. Success hinges on the careful selection of the catalyst, base, and solvent system tailored to the specific substrates. By understanding the mechanistic principles and utilizing the optimized protocols provided, researchers can confidently and efficiently access a wide array of functionalized naphthyridine derivatives, accelerating progress in drug discovery and materials science.

References

  • Benchchem. (n.d.). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem., 70, 8575-8578.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling....
  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Al-dujaili, A. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.
  • Fernández-Nieto, F., Roselló, J. M., Lenoir, S., Hardy, S., & Clayden, J. (2015). Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. Org. Lett., 17, 3838-3841.
  • Kranz, M., & Gmeiner, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Al-dujaili, A. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
  • Organic Letters. (2018).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table].
  • National Institutes of Health. (n.d.).
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Org. Lett., 11, 233-236.
  • Journal of the American Chemical Society. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10]-Fused Indole Heterocycles. PMC.

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

Sources

Application

Application Note: Sonogashira Coupling Reagents for 1,6-Naphthyridin-4-one Functionalization

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of the 1,6-naphthyridin-4(1H)-one scaffold. This bicyclic heterocycle is a privileged pharmacophore in kina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of the 1,6-naphthyridin-4(1H)-one scaffold. This bicyclic heterocycle is a privileged pharmacophore in kinase inhibitors (e.g., c-Met, VEGFR) and HIV integrase inhibitors.[1]

[1]

Introduction & Strategic Analysis

The 1,6-naphthyridin-4-one scaffold presents a unique "push-pull" electronic challenge for Palladium-catalyzed cross-coupling. The molecule consists of an electron-deficient pyridine ring fused to a pyridone (lactam) ring.

Core Challenges
  • Catalyst Sequestration: The free lactam nitrogen (N1) and the carbonyl oxygen (C4=O) can coordinate to Pd(II) species, poisoning the catalyst and stalling the catalytic cycle.

  • Tautomeric Equilibrium: The 4-one form exists in equilibrium with the 4-hydroxy tautomer. Under basic Sonogashira conditions, deprotonation can generate an oxyanion that competes as a nucleophile or ligand.

  • Regioselectivity: The scaffold has multiple reactive sites. The C8 and C3 positions are electronically distinct; C8 (pyridine ring) is electron-poor and reactive toward oxidative addition, while C3 (pyridone ring) is electron-rich and often requires electrophilic halogenation prior to coupling.[1]

Mechanistic Strategy

To achieve high-yield functionalization, the "active" catalyst species (Pd⁰L₂) must be preserved.

  • For C3/C8 Functionalization: We recommend N-protection (e.g., N-Me, N-Bn, or N-SEM) to lock the tautomer and prevent catalyst coordination.

  • For C4 Functionalization: The carbonyl is converted to a triflate (OTf) or chloride, turning the "4-one" into an electrophile for coupling.

Reagent Selection Guide

A. Palladium Catalysts
CatalystRole & RationaleRecommended Use
PdCl₂(PPh₃)₂ The Workhorse. Bis(triphenylphosphine)palladium(II) dichloride is stable and generates the active Pd(0) species in situ. The PPh₃ ligands are labile enough to allow oxidative addition but bulky enough to stabilize the metal center.Standard couplings at C3 or C8 (Br/I substrates).
Pd(dppf)Cl₂ The Chelator. The bidentate ferrocenyl ligand prevents

-hydride elimination and is more resistant to poisoning by the naphthyridine nitrogens.
Challenging substrates; sterically hindered alkynes.
Pd₂(dba)₃ + XPhos The Booster. For electron-rich or unreactive aryl chlorides (e.g., 4-chloro-1,6-naphthyridine).Coupling at C4-Cl or unreactive C-Cl sites.
B. Copper Co-Catalyst[2][3][4][5]
  • Standard: CuI (Copper(I) Iodide) at 5–10 mol%. Essential for generating the copper acetylide intermediate, which transmetallates to Palladium.

  • Copper-Free: Avoid if possible for this scaffold. While Cu-free variants exist, they often require higher temperatures that degrade the naphthyridinone core.

C. Bases & Solvents[2][3][4][5][6][7]
  • Primary Choice: Et₃N (Triethylamine) or DIPEA in DMF or DMA .

    • Why: The polar aprotic solvent solubilizes the polar naphthyridinone. The amine base facilitates alkyne deprotonation.[2]

  • Alternative: K₂CO₃ in Dioxane/Water .

    • Why: Used when the substrate is sensitive to nucleophilic amines or for C4-triflate couplings.

Experimental Protocols

Protocol A: C3-Functionalization (Preserving the Ketone)

Target: Synthesis of 3-(alkynyl)-1-methyl-1,6-naphthyridin-4-one. Prerequisite: Start with 3-bromo-1-methyl-1,6-naphthyridin-4-one (N-methylation prevents catalyst poisoning).

Reagents:

  • Substrate: 3-Bromo-1-methyl-1,6-naphthyridin-4-one (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

  • Co-catalyst: CuI (0.05 equiv)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Loading: Add the 3-bromo substrate (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

  • Solvation: Seal the vessel. Evacuate and backfill with Argon (3x). Inject anhydrous DMF and Et₃N via syringe.

  • Activation: Stir at Room Temperature (RT) for 5 minutes to dissolve reagents.

  • Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor by LC-MS. The 3-position is sterically crowded; if conversion is slow, boost temperature to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C4-Functionalization (Replacing the Ketone)

Target: Synthesis of 4-(alkynyl)-1,6-naphthyridine. Strategy: Activation of the 4-one via Triflate (OTf).[3]

Step 1: Triflation

  • Dissolve 1,6-naphthyridin-4-one in DCM.

  • Add Tf₂O (1.2 equiv) and Pyridine (2.0 equiv) at 0°C.

  • Stir 2h at RT. Isolate the 1,6-naphthyridin-4-yl triflate (unstable on silica; use immediately or filter through a short neutral alumina plug).

Step 2: Sonogashira Coupling

  • Reagents: Triflate intermediate (1.0 equiv), Alkyne (1.5 equiv), Pd(PPh₃)₄ (5 mol%), CuI (5 mol%), DIPEA (3.0 equiv), DMF.

  • Conditions: React at RT to 60°C . Triflates are highly reactive; high heat may cause hydrolysis back to the ketone.

  • Workup: Standard aqueous extraction.

Mechanism & Troubleshooting (Visualization)

Catalytic Cycle & Inhibition Pathways

The diagram below illustrates the standard cycle and the specific "trap" states relevant to naphthyridinones.

Sonogashira_Naphthyridine cluster_legend Key Interactions Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Naphthyridine) TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Free NH/C=O (If Unprotected) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Acetylide Transfer Ar-X = Halo-Naphthyridinone Ar-X = Halo-Naphthyridinone

Caption: Sonogashira cycle highlighting the critical risk of Catalyst Poisoning by the free naphthyridinone nitrogen (red path), necessitating N-protection.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled / Low Yield Check1 Is Starting Material (SM) Consumed? Start->Check1 NoSM SM Remains Check1->NoSM Yes YesSM SM Consumed Check1->YesSM No CheckProd Check for Homocoupling (Glaser Product) NoSM->CheckProd CheckCat Check Catalyst Color YesSM->CheckCat Black Pd Black Precipitate (Catalyst Death) CheckCat->Black Precipitate Orange Solution Clear/Orange CheckCat->Orange No Change Sol1 Add more Ligand (PPh3) or Switch to Pd(dppf)Cl2 Black->Sol1 Sol2 Increase Temp (100°C) or Switch Solvent (DMA) Orange->Sol2 Glaser Diyne Observed CheckProd->Glaser Yes Sol3 Degas more thoroughly Add Alkyne slowly Reduce CuI loading Glaser->Sol3

Caption: Diagnostic workflow for optimizing stalled Sonogashira reactions on naphthyridinone scaffolds.

References

  • Vertex Pharmaceuticals. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. National Institutes of Health. Link

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Link

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link

  • RSC Advances. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. Royal Society of Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The 1,6-naphthyridine core is a prevalent motif in numerous biologically active compounds, and the introduction of an iodine atom at the 3-position offers a versatile handle for further functionalization through cross-coupling reactions.[1][2][3] This document outlines a plausible two-step synthetic sequence, commencing with the construction of the 1,4-dihydro-1,6-naphthyridin-4-one backbone, followed by a regioselective iodination.

Scientific Rationale and Strategy

The synthesis of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one is strategically approached in two key stages:

  • Formation of the 1,4-dihydro-1,6-naphthyridin-4-one core: This initial step involves the construction of the bicyclic naphthyridine system. While various methods exist for the synthesis of naphthyridines, a common approach involves the condensation of a suitably substituted aminopyridine with a three-carbon building block.[4][5][6]

  • Regioselective Iodination: The second stage focuses on the introduction of an iodine atom onto the naphthyridinone ring. Based on established principles of electrophilic aromatic substitution on related heterocyclic systems like quinolones and pyridones, the C3 position is electronically activated and thus a favorable site for iodination.[7] N-Iodosuccinimide (NIS) is selected as the ideal iodinating agent due to its mild reactivity, high selectivity, and ease of handling.[3][8][9] The reaction is often catalyzed by a protic acid to enhance the electrophilicity of the iodine source.

The overall synthetic workflow is depicted below:

Synthetic Workflow Starting Materials Starting Materials Step 1: Naphthyridinone Formation Step 1: Naphthyridinone Formation Cyclocondensation Reaction Starting Materials->Step 1: Naphthyridinone Formation Intermediate: 1,4-dihydro-1,6-naphthyridin-4-one Intermediate: 1,4-dihydro-1,6-naphthyridin-4-one Step 1: Naphthyridinone Formation->Intermediate: 1,4-dihydro-1,6-naphthyridin-4-one Step 2: Iodination Step 2: Iodination Electrophilic Aromatic Substitution Intermediate: 1,4-dihydro-1,6-naphthyridin-4-one->Step 2: Iodination Final Product: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Final Product: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Step 2: Iodination->Final Product: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Purification & Characterization Purification & Characterization Final Product: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one->Purification & Characterization

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Part 1: Synthesis of 1,4-dihydro-1,6-naphthyridin-4-one (Intermediate)

This protocol is a generalized approach based on common methods for synthesizing the 1,6-naphthyridin-2(1H)-one core, which can be adapted for the 4-one isomer.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Aminonicotinic acid≥98%Commercially Available
Diethyl malonate≥99%Commercially Available
Sodium ethoxide≥95%Commercially Available
Anhydrous EthanolACS GradeCommercially Available
Hydrochloric acid37%Commercially Available
Round-bottom flask-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer/hotplate-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplier

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.2 eq.) and anhydrous ethanol (100 mL). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Reactants: To the stirred solution, add 4-aminonicotinic acid (1.0 eq.) followed by the dropwise addition of diethyl malonate (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol and then with diethyl ether.

  • Drying: Dry the isolated solid under vacuum to yield 1,4-dihydro-1,6-naphthyridin-4-one.

Part 2: Synthesis of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

This protocol is based on the electrophilic iodination of pyridone and quinolone systems.[1][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,4-dihydro-1,6-naphthyridin-4-one-Synthesized in Part 1
N-Iodosuccinimide (NIS)≥98%Commercially Available
Trifluoroacetic acid (TFA)≥99%Commercially Available
AcetonitrileAnhydrous, ACS GradeCommercially Available
Sodium thiosulfateACS GradeCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Ethyl acetateACS GradeCommercially Available
Brine-Prepared in-house
Anhydrous sodium sulfateACS GradeCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,4-dihydro-1,6-naphthyridin-4-one (1.0 eq.) in anhydrous acetonitrile (50 mL).

  • Addition of Reagents: To the solution, add N-Iodosuccinimide (1.2 eq.) in one portion. Stir the mixture at room temperature for 10 minutes.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one.

Reaction Mechanism and Rationale

The iodination of the 1,4-dihydro-1,6-naphthyridin-4-one proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the N-Iodosuccinimide, increasing the electrophilicity of the iodine atom. The electron-rich naphthyridinone ring then attacks the iodonium ion, with a preference for the C3 position due to electronic factors. Subsequent deprotonation restores aromaticity and yields the final product.

Reaction Mechanism cluster_activation Activation of NIS cluster_substitution Electrophilic Substitution NIS NIS Activated_NIS [NIS-H]+ (Activated Electrophile) NIS->Activated_NIS + H+ H+ H+ (from TFA) Naphthyridinone 1,4-dihydro-1,6-naphthyridin-4-one Intermediate_Complex Sigma Complex Naphthyridinone->Intermediate_Complex + [NIS-H]+ Product 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Intermediate_Complex->Product - H+

Sources

Application

nucleophilic substitution reactions on the 1,6-naphthyridine ring

Executive Summary The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., c-Met, BCR), antimalarials, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., c-Met, BCR), antimalarials, and antiviral agents. However, its electron-deficient nature creates a dichotomy in reactivity: while resistant to electrophilic attack, it is highly susceptible to nucleophilic substitution. This guide details the regioselective functionalization of the 1,6-naphthyridine core, focusing on C5-displacement (via N-oxide activation) and C2-direct amination (Chichibabin). These protocols are designed to maximize yield and purity for high-throughput library generation.

Mechanistic Insight & Regiochemistry

The 1,6-naphthyridine system consists of a pyridine ring fused to a second pyridine ring.[1] The presence of nitrogen atoms at positions 1 and 6 creates specific zones of electron deficiency.

  • Electronic Bias: The nitrogen atoms withdraw electron density via induction (

    
    ) and resonance (
    
    
    
    ), activating the
    
    
    - and
    
    
    -positions toward nucleophiles.
  • The C5 "Hotspot": While C2 is electronically activated by N1, the C5 position is unique. In the parent ring, it is relatively inert to direct attack compared to C2. However, upon oxidation to the 1,6-naphthyridine-6-oxide , the C5 position becomes the primary site for rearrangement-chlorination (Meisenheimer-type intermediate), allowing for the installation of a leaving group.

  • The C2 "Direct" Route: The C2 position, being

    
     to N1, is the preferred site for direct nucleophilic attack by strong amide bases (Chichibabin reaction) involving hydride elimination.
    
Visualization: Regioselectivity Logic Gate

Naphthyridine_Reactivity Core 1,6-Naphthyridine Core Oxidation Pathway A: N-Oxidation Core->Oxidation mCPBA Direct Pathway B: Direct Attack Core->Direct NaNH2 / Toluene NOxide N-Oxide Intermediate Oxidation->NOxide C2_Amino 2-Amino-1,6-naphthyridine (Chichibabin Product) Direct->C2_Amino Hydride Elimination C5_Cl 5-Chloro-1,6-naphthyridine (Activated Electrophile) NOxide->C5_Cl POCl3 (Rearrangement) Library C5-Amino/Alkoxy Library C5_Cl->Library R-NH2 / SnAr

Figure 1: Divergent synthetic pathways for C5 vs. C2 functionalization. C5 requires oxidative activation; C2 allows direct amination.

Experimental Protocols

Protocol A: The "Gateway" Synthesis (C5-Chlorination)

Objective: Synthesize 5-chloro-1,6-naphthyridine to serve as a universal electrophile for library synthesis. Direct chlorination of the parent ring is ineffective; we must proceed via the N-oxide.

Reagents:

  • 1,6-Naphthyridine (1.0 eq)[2]

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq)

  • Phosphorus oxychloride (

    
    ) (Excess)
    
  • Dichloromethane (DCM), Chloroform (

    
    )
    
  • Sodium bicarbonate (

    
    )
    

Step-by-Step Workflow:

  • N-Oxidation: Dissolve 1,6-naphthyridine in DCM (0.5 M). Cool to 0°C.

  • Add mCPBA portion-wise over 30 mins to avoid exotherm. Warm to RT and stir for 12 hours.

  • Workup: Wash with saturated

    
     (x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer (
    
    
    
    ) and concentrate. Checkpoint: LCMS should show M+16 peak.
  • Rearrangement: Dissolve the crude N-oxide in

    
    . Add 
    
    
    
    (5.0 eq) cautiously.
  • Reflux the mixture for 4–6 hours. The mechanism involves O-phosphorylation followed by chloride attack at C5 and elimination of chlorophosphate.

  • Quenching (CRITICAL SAFETY): Cool reaction to 0°C. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with solid

    
     to pH 8.
    
  • Extraction: Extract with DCM. Purification via flash chromatography (Hexane/EtOAc) yields 5-chloro-1,6-naphthyridine.

Protocol B: Library Generation (C5-Displacement)

Objective: Rapidly generate a library of 5-amino-1,6-naphthyridines. The chlorine at C5 is highly labile due to the electron-withdrawing influence of N6.

Reagents:

  • 5-Chloro-1,6-naphthyridine (1.0 eq)

  • Primary/Secondary Amine (1.2 – 1.5 eq)

  • Base:

    
     (2.0 eq) or DIPEA
    
  • Solvent: DMF or NMP (for thermal); Ethanol (for microwave)

Step-by-Step Workflow:

  • Setup: In a microwave vial, combine 5-chloro-1,6-naphthyridine (50 mg), amine (1.2 eq), and DIPEA (2.0 eq) in Ethanol (2 mL).

  • Reaction:

    • Method A (Microwave): Heat at 120°C for 20 minutes.

    • Method B (Thermal): Heat at 80°C in DMF for 4–12 hours.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting chloride is less polar than the amine product.

  • Purification: Evaporate solvent. Redissolve in DCM, wash with water. Pass through a short silica plug or use preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Typical Yields (


 at C5) 
Nucleophile ClassExample ReagentConditionsTypical YieldNotes
Primary Aliphatic n-ButylamineEtOH, MW, 120°C85-95%Very fast reaction.
Cyclic Secondary MorpholineDMF, 90°C80-90%Excellent solubility.
Aniline 4-FluoroanilineNMP, 140°C50-65%Requires higher temp or acid catalysis.
Alkoxide NaOMeMeOH, Reflux90%Forms 5-methoxy derivative.
Protocol C: The Chichibabin Amination (Direct C2-Functionalization)

Objective: Direct installation of an amino group at the C2 position without prior halogenation. This reaction is sensitive to moisture.

Reagents:

  • 1,6-Naphthyridine[1][2][3][4][5][6][7][8]

  • Sodium Amide (

    
    ) (freshly prepared or high commercial grade)
    
  • Toluene or Xylene (anhydrous)

Step-by-Step Workflow:

  • Preparation: Suspend

    
     (2.0 eq) in anhydrous toluene under Argon.
    
  • Addition: Add 1,6-naphthyridine (1.0 eq) dissolved in toluene dropwise. The mixture often turns deep red/brown (formation of the

    
    -adduct/Meisenheimer complex).
    
  • Heating: Heat to reflux (110°C) for 6–18 hours. Evolution of hydrogen gas indicates reaction progress.[9]

  • Quenching: Cool to 0°C. Very carefully add moist ether, then water to destroy excess amide.

  • Workup: Extract with EtOAc. The product, 2-amino-1,6-naphthyridine, is polar.

  • Note: If the reaction stalls, using liquid ammonia as solvent (in a sealed autoclave) often improves yields by stabilizing the intermediate anion.

Troubleshooting & Optimization

  • Regioselectivity Issues: In Chichibabin reactions, if C5/C7 attack is observed (rare but possible with substituted rings), lower the temperature and use

    
     instead of 
    
    
    
    .
  • N-Oxide Chlorination: If 1-chlorination is observed alongside 5-chlorination (due to N1-oxide formation), separate isomers by column chromatography. The 6-oxide is generally favored sterically, leading to the 5-chloro product.

  • Solubility: 1,6-naphthyridines are moderately basic. In acidic HPLC mobile phases, they elute early. Use high pH buffers (

    
    ) if retention is poor.
    

References

  • General Reactivity & Scaffolds

    • Brown, D. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. Wiley.

  • Synthesis of 5-Chloro-1,6-naphthyridine

    • Numata, A., et al. (1999). Synthesis of Naphthyridine Derivatives. Chemical and Pharmaceutical Bulletin, 47(11).

  • Chichibabin Reaction Mechanism

    • McGill, C. K., & Rappa, A. (1988). Advances in the Chichibabin Reaction. Advances in Heterocyclic Chemistry, 44, 1-79.

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Luo, C., et al. (2009). 1,6-Naphthyridine derivatives as potent c-Met inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 19(15).

  • Recent

    
     Methodologies: 
    
    • Koubachi, J., et al. (2010).

      
       and Suzuki-Miyaura cross-coupling. Tetrahedron, 66(13). 
      

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (


, 

) and should be performed in a fume hood with appropriate PPE.

Sources

Method

Advanced Application Note: 3-Iodo-1,6-naphthyridin-4(1H)-one as a Synthetic Intermediate

Executive Summary 3-Iodo-1,6-naphthyridin-4(1H)-one represents a high-value "pivot" intermediate in the synthesis of bioactive heterocycles. Belonging to the 1,6-naphthyridine class—a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1,6-naphthyridin-4(1H)-one represents a high-value "pivot" intermediate in the synthesis of bioactive heterocycles. Belonging to the 1,6-naphthyridine class—a privileged scaffold in medicinal chemistry—this compound serves as a critical junction for divergent synthesis.[1][2] Its structural significance lies in the orthogonality of its reactive sites: the C3-iodine enables palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the N1-lactam motif allows for pharmacokinetic tuning via alkylation.[3]

This scaffold is extensively validated in the development of c-Met kinase inhibitors , HIV-1 integrase inhibitors , and antibacterial agents . This guide provides a standardized, scalable protocol for its synthesis and downstream utilization, moving beyond generic literature to offer field-tested methodologies.

Chemical Profile & Structural Logic[3][4]

PropertyDetail
IUPAC Name 3-iodo-1,6-naphthyridin-4(1H)-one
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Key Functionality C3-Iodide: High reactivity for Pd-catalyzed insertion.N1-H: Acidic proton (pKa ~11) suitable for alkylation.C4-Carbonyl: H-bond acceptor; tautomerizes to 4-hydroxy form.[4]
Solubility Low in water/hexanes; Moderate in MeOH/DCM; High in DMSO/DMF.
Stability Light-sensitive (C-I bond); stable under ambient conditions if stored in amber vials.
Strategic Value in Drug Design

The 1,6-naphthyridine core mimics the quinoline scaffold but possesses distinct electronic properties due to the second nitrogen. The 3-iodo derivative allows researchers to rapidly generate libraries of 3-aryl or 3-alkynyl derivatives, a substitution pattern critical for occupying the hydrophobic pocket (Type I/II binding) in kinase targets [1, 2].

Preparation Protocol: Synthesis of the Intermediate

Note: This protocol assumes the starting material 1,6-naphthyridin-4(1H)-one is available. If not, it can be synthesized via the condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by Dowtherm A cyclization.[3]

Workflow: Regioselective Iodination

Objective: Install an iodine atom at the C3 position using N-Iodosuccinimide (NIS).

Reagents:

  • 1,6-naphthyridin-4(1H)-one (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (0.5 M concentration)[3]

  • Acetic Acid (catalytic, 10 mol%)[3]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 1,6-naphthyridin-4(1H)-one and ACN. If solubility is poor, switch to DMF.[3]

  • Activation: Add glacial acetic acid (0.1 equiv). This activates the NIS and facilitates electrophilic aromatic substitution at the electron-rich C3 position (beta to the nitrogen, alpha to the carbonyl).

  • Addition: Add NIS (1.1 equiv) portion-wise over 15 minutes at room temperature. Critical: Protect reaction from light to prevent radical deiodination.

  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours. Monitor by LC-MS (Target M+H: 273).

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (3x reaction volume). The product often precipitates.

    • Filter the solid. Wash with water and cold diethyl ether to remove succinimide byproducts.

    • Purification: If necessary, recrystallize from Ethanol/DMF.[3]

Yield Expectation: 75–85% (Yellow to tan solid).

Application Protocols: Divergent Synthesis

The following diagram illustrates the divergent utility of the 3-iodo intermediate.

G Start 3-Iodo-1,6-naphthyridin-4-one (Core Scaffold) Suzuki Suzuki Coupling (Biaryl Kinase Inhibitors) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Sonogashira Sonogashira Coupling (Rigid Linkers) Start->Sonogashira Pd(PPh3)4, CuI, Alkyne Alkylation N1-Alkylation (Solubility/PK Tuning) Start->Alkylation R-X, K2CO3, DMF ProductA 3-Aryl-1,6-naphthyridinones Suzuki->ProductA ProductB 3-Alkynyl-1,6-naphthyridinones Sonogashira->ProductB ProductC N-Alkyl-3-iodo derivatives Alkylation->ProductC

Caption: Divergent synthesis pathways from the 3-iodo intermediate utilizing orthogonal reactivity at C3 and N1 positions.

Protocol A: Suzuki-Miyaura Cross-Coupling

Primary Application: Synthesis of biaryl systems for c-Met or VEGFR inhibition.

Mechanistic Insight: The electron-deficient nature of the naphthyridine ring can sometimes make the oxidative addition step sluggish. Using electron-rich ligands (like dppf or XPhos) facilitates this step.

  • Setup: In a microwave vial, combine:

    • 3-Iodo-1,6-naphthyridin-4-one (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[3]

    • Pd(dppf)Cl₂[3]·DCM (5 mol%)[3]

    • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[3]

    • Dioxane (0.1 M concentration)[3]

  • Degassing: Sparge the solvent mixture with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling of the boronic acid.[3]

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave) for 1 hour.

  • Work-up: Filter through a Celite pad. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Sonogashira Coupling

Primary Application: Introducing rigid acetylene linkers for structural biology probes.

  • Setup: Combine:

    • 3-Iodo-1,6-naphthyridin-4-one (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)[3]

    • Pd(PPh₃)₂Cl₂ (5 mol%)[3]

    • CuI (2 mol%) - Co-catalyst essential for the transmetallation step.

    • Triethylamine (3.0 equiv)[3]

    • DMF (dry, 0.2 M)

  • Reaction: Stir at 60°C under Argon for 4–6 hours.

  • Note: If the alkyne is volatile, use a sealed tube.[3]

  • Purification: Copper salts can chelate the product. Wash the organic layer with NH₄OH/NH₄Cl solution to remove copper residues before chromatography.

Protocol C: N1-Alkylation

Primary Application: Modulating lipophilicity (LogD) and preventing metabolic glucuronidation.

  • Setup: Dissolve 3-Iodo-1,6-naphthyridin-4-one (1.0 equiv) in dry DMF.

  • Base: Add Cs₂CO₃ (1.5 equiv) or K₂CO₃. Stir for 15 min to deprotonate the lactam (N-H).

  • Electrophile: Add Alkyl Halide (1.1 equiv).

  • Reaction: Stir at RT (for reactive halides) or 50°C (for less reactive ones) for 2–12 hours.

  • Selectivity Check: O-alkylation is a potential side reaction (forming the alkoxy-naphthyridine). N-alkylation is thermodynamically favored, but high temperatures may promote O-alkylation. Keep temperatures mild.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning or poor solubility.Switch to Pd(dtbpf)Cl₂ (highly active).[3] Ensure thorough degassing. Add water cosolvent to dissolve inorganic base.
Deiodination (Product is H-species) Protodehalogenation.Reaction temperature too high or reaction time too long. Reduce temp to 80°C. Ensure anhydrous conditions if using hydride sources elsewhere.
O- vs N-Alkylation Mixture Ambident nucleophile nature of amide.Use Cs₂CO₃ in DMF at lower temperatures to favor N-alkylation. Avoid "hard" electrophiles if possible.
Poor Solubility High lattice energy of the scaffold.Use DMSO or NMP for reactions. For workup, crash out with water rather than extracting.[3]

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive. Store in amber glass.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Biological Activity: As a kinase inhibitor scaffold, treat all derivatives as potentially bioactive/cytotoxic.[3] Handle in a fume hood with appropriate PPE (gloves, goggles).

References

  • Design and SAR of c-Met Inhibitors: Title: Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[5] Source: PubMed / Bioorg Med Chem Lett. URL:[Link][3]

  • Scaffold Hopping & Synthesis: Title: Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. Source: European Journal of Medicinal Chemistry. URL:[Link][3]

  • General Naphthyridine Reviews: Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI Molecules. URL:[Link][3]

  • HIV Integrase Inhibition (Analogous Scaffolds): Title: Repositioning HIV-1 Integrase Inhibitors for Cancer Therapeutics: 1,6-Naphthyridine-7-carboxamide.[6] Source: Journal of Medicinal Chemistry. URL:[Link][3]

  • Iodination Methodologies (General Heterocycle Protocol): Title: Iodoarenes synthesis by iodination or substitution.[7] Source: Organic Chemistry Portal. URL:[Link][3]

Sources

Application

solvent selection for functionalizing iodinated naphthyridinones

Application Note: Solvent Selection Strategies for the Functionalization of Iodinated Naphthyridinones Executive Summary The functionalization of iodinated naphthyridinones presents a distinct paradox in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for the Functionalization of Iodinated Naphthyridinones

Executive Summary

The functionalization of iodinated naphthyridinones presents a distinct paradox in medicinal chemistry. While the iodine handle offers high theoretical reactivity for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the naphthyridinone core itself is notorious for poor solubility due to strong intermolecular hydrogen bonding (dimerization) and


-stacking. Furthermore, the basic nitrogen and lactam moieties can coordinate to metal centers, effectively poisoning the catalyst.

This guide moves beyond generic "solvent screening" to provide a mechanistically grounded protocol for solvent selection. We prioritize systems that disrupt aggregation without inhibiting the oxidative addition step of the catalytic cycle.

Mechanistic Basis of Solvent Selection

To select the correct solvent, one must understand its role in the catalytic cycle of electron-deficient heterocycles.

  • Solubility vs. Aggregation: Naphthyridinones exist as stable dimers in non-polar media. High-dielectric solvents (DMF, DMSO) break these dimers but can coordinate to the Pd(II) intermediate, retarding the reaction.

  • Oxidative Addition (OA) Acceleration: For electron-deficient electrophiles like naphthyridinones, the transition state for oxidative addition is highly polar. Polar solvents generally stabilize this transition state, accelerating the reaction.

  • The "Green" Shift: Traditional solvents like NMP and DMF are being phased out due to genotoxicity concerns. Modern protocols favor 2-Methyltetrahydrofuran (2-MeTHF) and tert-Amyl Alcohol , which offer a balance of lipophilicity (for organic solubility) and polarity (for catalyst activity).

Solvent Class Performance Matrix
Solvent ClassExamplesProsConsRecommended For
Polar Aprotic DMF, NMP, DMSOExcellent solubility for naphthyridinones. Stabilizes polar OA transition states.High boiling points complicate workup. Strong coordination can inhibit Pd cycle.Stubborn, highly insoluble substrates.
Ethereal 1,4-Dioxane, THFModerate solubility. Weak coordination allows fast catalysis.Dioxane is a potential carcinogen. THF has low boiling point (

).
Standard Suzuki couplings.
"Green" Ethers/Alcohols 2-MeTHF , tert-Amyl Alcohol Best Balance. Higher boiling points than THF. Phase-separable from water.Slightly more expensive.First-line choice for Process Chem.
Non-Polar Toluene, XyleneNon-coordinating (fast reaction rates).Poor solubility for naphthyridinones leads to stalled reactions.Only for highly lipophilic, protected derivatives.

Decision Logic & Workflow

The following decision tree outlines the logical flow for selecting a solvent system based on substrate behavior.

SolventSelection Start Start: Iodinated Naphthyridinone SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck SolubleTol Soluble in Toluene? SolubilityCheck->SolubleTol Check Non-Polar SolubleEth Soluble in 2-MeTHF? SolubleTol->SolubleEth No PathA Use Toluene/Water (Suzuki) or Toluene (Buchwald) SolubleTol->PathA Yes PathB Use 2-MeTHF/Water (Green Protocol) SolubleEth->PathB Yes (Preferred) PathC Requires Polar Aprotic SolubleEth->PathC No TempCheck Reaction Temp > 100°C? PathC->TempCheck Rescue Rescue Solvent System: DMF or DMAc (10:1 ratio) TempCheck->Rescue No (<100°C) HighTemp Use n-Butanol or Dioxane TempCheck->HighTemp Yes (>100°C)

Figure 1: Decision tree for solvent selection based on solubility profiling and thermal requirements.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Green/Process Friendly)

Best for: Biaryl synthesis where the naphthyridinone has moderate solubility.

Rationale: This protocol uses 2-MeTHF , which forms a biphasic system with water, allowing for easy separation. It has a higher boiling point (


) than THF, enabling faster kinetics without pressurization.

Materials:

  • Iodinated Naphthyridinone (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Note: Bidentate ligands like dppf are crucial to prevent catalyst deactivation by the naphthyridinone nitrogen.

  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 2-MeTHF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the iodinated naphthyridinone, boronic acid, and Pd catalyst.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed 2-MeTHF via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution.
    
  • Reaction: Heat the biphasic mixture to

    
     with vigorous stirring (1000 rpm). Vigorous stirring is critical to ensure phase transfer.
    
  • Monitoring: Monitor by LCMS. Iodine displacement usually completes within 2–6 hours.

  • Workup: Cool to RT. The layers will separate. Drain the aqueous layer. Wash the organic layer with brine.[1] The product remains in the 2-MeTHF, ready for crystallization or concentration.

Protocol B: Buchwald-Hartwig Amination (The "Solubility Rescue" Method)

Best for: C-N bond formation where the substrate is highly insoluble.

Rationale: Naphthyridinones often crash out of toluene. tert-Amyl alcohol is used here because it solubilizes polar heterocycles better than toluene but does not chelate Palladium strongly like DMF. It also allows high temperatures (


) to drive the reaction.

Materials:

  • Iodinated Naphthyridinone (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%) + Xantphos  (5 mol%)
    
    • Note: Xantphos has a wide bite angle, facilitating the reductive elimination of the bulky amine.

  • Base:

    
     (2.0 equiv, solid) or NaO_t_Bu (for non-base-sensitive substrates)
    
  • Solvent: tert-Amyl Alcohol (anhydrous, 0.15 M)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

    
     and Xantphos in a small amount of solvent and stir for 10 mins to form the active catalyst species.
    
  • Charge: Add the iodinated substrate, amine, and base to the reaction vessel.

  • Combine: Add the catalyst solution and remaining solvent.

  • Degas: Sparge the solution with Argon for 10 minutes. Oxygen is detrimental to Buchwald couplings.

  • Heat: Heat to

    
    .
    
  • Workup: tert-Amyl alcohol is water-miscible to an extent. Dilute with Ethyl Acetate, wash with water (

    
    ) to remove the alcohol and salts.
    

Troubleshooting & Optimization

If the standard protocols fail, consult the following mechanism-based troubleshooting guide.

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Remains) Catalyst poisoning by Naphthyridinone Nitrogen.Switch to a precatalyst like XPhos Pd G4 . The bulky ligand shields the Pd center from the substrate's nitrogen.
Black Precipitation (Pd Black) Catalyst decomposition / Ligand dissociation.Increase ligand loading (L:Pd ratio 2:1). Switch to 1,4-Dioxane to stabilize the Pd species.
Reaction Stalls at 50% Product inhibition or insolubility of the intermediate.Add a co-solvent: 10% DMF or NMP to the main solvent system to maintain homogeneity.
De-iodination (Protodehalogenation) Hydride source present (often from solvent or alcohol).Ensure solvents are anhydrous. If using alcohol solvents, switch to Toluene/Dioxane .

References

  • Mechanistic Studies on Solvent Effects

    • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (2024).[2][3] Chemistry - A European Journal.[3]

  • Green Solvent Protocols

    • Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016).[4] Organic Syntheses.

  • Buchwald-Hartwig Optimization

    • Buchwald-Hartwig Amination Application Notes.[1][5][6] (2025).[7][8] BenchChem.

  • Solubility Challenges in Heterocycles

    • Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. (2025).[7][8] BenchChem Technical Support.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Topic: Yield Optimization & Troubleshooting for 3-Iodo-1,6-naphthyridin-4-one Ticket ID: NAPH-3I-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Brick Dust" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 3-Iodo-1,6-naphthyridin-4-one Ticket ID: NAPH-3I-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

The synthesis of 3-Iodo-1,6-naphthyridin-4(1H)-one (often referred to as the 1,4-dihydro tautomer) presents a classic heterocyclic dilemma: the target molecule is a rigid, planar, electron-deficient system with extremely poor solubility in common organic solvents.

Low yields in this synthesis are rarely due to a failure of the bond-forming chemistry itself. Instead, they typically stem from:

  • Incomplete Cyclization: Failure to reach the high activation energy required for the thermal closure of the pyridine ring (Gould-Jacobs).

  • Regiocontrol Failures: Competitive iodination at the nitrogen or other aromatic positions.

  • Physical Losses: The product trapping impurities within its crystal lattice or failing to precipitate quantitatively during workup.

This guide breaks down the protocol into three modules, treating the synthesis as a distinct workflow of Backbone Formation , Functionalization , and Isolation .

Module 1: Backbone Formation (The Gould-Jacobs Protocol)

The most robust route to the 1,6-naphthyridin-4-one core is the condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Workflow Diagram

G Start 4-Aminopyridine Inter Enamine Intermediate (Isolation Critical) Start->Inter 110°C, -EtOH Reagent + EMME Reagent->Inter Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization Dilution is Key Product 1,6-Naphthyridin-4-one Cyclization->Product -EtOH

Figure 1: The optimized Gould-Jacobs pathway for 1,6-naphthyridine synthesis.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Low Yield (<40%) Polymerization The intermediate enamine polymerizes if the concentration is too high during the thermal step. Fix: Add the intermediate dropwise into pre-heated (250°C) Dowtherm A. Do not dump it all in at once.
Dark/Tarry Product Oxidation 4-aminopyridine derivatives are oxidation-prone at high temps. Fix: Degas the Dowtherm A with N₂ for 30 mins prior to heating. Maintain an inert atmosphere.
Incomplete Reaction Temperature Lag The ring closure requires ~240-250°C. Diphenyl ether (b.p. 258°C) is preferred over lower boiling solvents. Fix: Ensure internal temperature monitoring; oil bath temp

internal temp.

Expert Insight: Do not skip the isolation of the enamine intermediate. Many protocols suggest a "one-pot" procedure. However, isolating the condensation product (usually a solid) allows you to remove unreacted EMME, which otherwise chars at 250°C and complicates the final purification [1].

Module 2: Functionalization (Electrophilic Iodination)

Introduction of iodine at the C3 position is an Electrophilic Aromatic Substitution (SEAr). The 4-pyridone ring acts like a vinylogous amide; the C3 position is electron-rich (ortho to the carbonyl), making it the preferred site for electrophilic attack.

Protocol Optimization: NIS vs. Iodine

While molecular iodine (


) can be used, N-Iodosuccinimide (NIS)  is superior for this scaffold because it avoids the generation of strong hydroiodic acid (HI) byproducts that can protonate the naphthyridine nitrogen and trap the product as a salt.
Q&A: The Iodination Step

Q: My reaction stalls at 60% conversion. Adding more NIS doesn't help. Why? A: This is likely a solubility issue. The starting material (1,6-naphthyridin-4-one) is poorly soluble. As the reaction proceeds, the 3-iodo product (even less soluble) may co-precipitate with the starting material, shielding it from the reagent.

  • Solution: Use DMF or NMP as the solvent. If using Acetic Acid, increase the temperature to 80°C. Ensure vigorous mechanical stirring, not just a magnetic bar which can get stuck in the "slurry."

Q: I see a side product with M+126 mass. What is it? A: That is likely the di-iodinated species or an iodination on the pyridine ring (less likely but possible if C3 is blocked). However, M+126 usually indicates the addition of iodine (


) without loss of a proton (complex formation) or interaction with the solvent.
  • Check: Ensure your NIS is dry. Wet NIS generates HOI (hypoiodous acid), which is a different reactive species. Recrystallize NIS from dioxane/CCl4 if it looks yellow/brown (it should be white).

Q: The product color is dark brown/purple. Is it impure? A: Yes, that is trapped iodine (


) or charge-transfer complexes.
  • Fix: Wash the crude solid with 5% aqueous sodium thiosulfate (

    
    ). Warning:  Do not let the solid sit in thiosulfate for hours; extended exposure can sometimes lead to reduction or hydrolysis artifacts in sensitive heterocycles [2].
    

Module 3: Isolation & Purification

This is where 90% of yield is "lost"—not because it wasn't formed, but because it wasn't recovered.

Solubility Profile & Workup Strategy
SolventSolubilityUsage
Water InsolubleWash solvent (removes succinimide).
Ethanol Sparingly SolubleTrituration solvent (removes impurities).
DMF/DMSO SolubleReaction solvent.
Ether/TBME InsolublePrecipitation solvent.
The "Precipitation Trap"

When quenching a DMF reaction with water, the product precipitates rapidly.

  • Risk: It traps DMF and succinimide inside the crystal lattice.

  • Protocol:

    • Pour the DMF reaction mixture into 5 volumes of ice-water slowly with rapid stirring.

    • Filter the solid.

    • Critical Step: Re-suspend the "wet cake" in refluxing ethanol for 30 minutes (Trituration). Cool and filter again. This releases trapped DMF/Succinimide without dissolving the product.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Isolated Yield CheckTLC Check TLC of Mother Liquor Start->CheckTLC IsProductInLiq Is Product in Liquor? CheckTLC->IsProductInLiq SolProb Diagnosis: Solubility Issue Product is amphoteric or dissolved in DMF/Water mix. IsProductInLiq->SolProb YES ConvProb Diagnosis: Conversion Issue Reaction failed or decomposed. IsProductInLiq->ConvProb NO Yes YES No NO Action1 Action: Adjust pH to ~7. Salting out (NaCl). Extract with n-BuOH. SolProb->Action1 Action2 Action: Check NIS quality. Check Temp. Dry Solvents. ConvProb->Action2

Figure 2: Diagnostic logic for yield loss analysis.

References

  • Gould-Jacobs Reaction Mechanism & Protocols. BenchChem Application Notes. (2025). Detailed protocols for 1,5- and 1,6-naphthyridine synthesis via thermal cyclization.

  • Troubleshooting Iodine/NIS Workups. ChemPros Community Archive. (2025). Discussion on "vexing isolations" involving NIS and thiosulfate reduction issues.

  • Synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 35(26), 4858-4865.[1] (1992).[1] Foundational text on the synthesis of naphthyridinone scaffolds from aminopyridines.

  • Solubility of Iodine and Derivatives. ECHEMI Technical Data. (2025). Solubility parameters for iodine species in organic solvents.

Sources

Optimization

recrystallization techniques for 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Technical Support Center: Recrystallization Guide for 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one PART 1: EXECUTIVE SUMMARY & COMPOUND PROFILE User Query: "I need a reliable recrystallization method for 3-Iodo-1,4-dihydro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

PART 1: EXECUTIVE SUMMARY & COMPOUND PROFILE

User Query: "I need a reliable recrystallization method for 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one. I am seeing colored impurities and inconsistent yields."

Compound Analysis:

  • Structure: Bicyclic heterocycle containing a lactam (amide) tautomer and an iodine substituent.

  • Physicochemical Nature: High melting point, rigid planar structure, poor solubility in non-polar solvents (hexane, ether), moderate-to-low solubility in alcohols, high solubility in polar aprotic solvents (DMSO, DMF, DMAc).

  • Critical Sensitivity: The C-I bond is susceptible to homolytic cleavage (deiodination) under prolonged high heat or light exposure, leading to iodine liberation (purple/pink discoloration) [1].

PART 2: SOLVENT SELECTION & STRATEGY

The choice of solvent is dictated by the "dihydro-one" (lactam) functionality, which creates strong intermolecular hydrogen bonding.

Primary Recommendation: Solvent/Anti-Solvent Precipitation

This method minimizes thermal stress on the iodine bond.

RoleRecommended SolventRationale
Solvent (Good) DMSO or DMF Dissolves the polar lactam core effectively at RT or mild heat (40-60°C).
Anti-Solvent (Bad) Water or Methanol Induces controlled precipitation. Water is preferred to remove inorganic salts.
Wash Solvent Cold Ethanol Removes surface impurities without redissolving the product.
Secondary Recommendation: Thermal Recrystallization

Use this only if the impurity profile requires hot filtration (e.g., removal of Pd catalysts).

  • System: Glacial Acetic Acid or n-Butanol.

  • Mechanism: Protonation of the pyridine nitrogen in acetic acid enhances solubility at high temperatures; cooling forces crystallization as the salt equilibrium shifts or solubility drops [2].

PART 3: STEP-BY-STEP PROTOCOL (Standard Operating Procedure)

Safety Warning: Perform all operations in a fume hood. Iodine-containing compounds can be light-sensitive; wrap flasks in foil if significant delays occur.

Method A: DMSO/Water Displacement (Preferred)
  • Dissolution:

    • Place crude 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one in a flask.

    • Add DMSO (approx. 3-5 mL per gram of solid).

    • Stir at 40-50°C . Do not boil. If solids remain, filter through a Celite pad to remove inorganic insolubles (salts/catalysts).

  • Precipitation:

    • Place the filtrate in a stir plate at room temperature.

    • Slowly add Deionized Water dropwise via an addition funnel.

    • Ratio Target: 1:1 to 1:2 (DMSO:Water).

    • Observation: A thick off-white to pale yellow precipitate should form.

  • Digestion (Ripening):

    • Stir the slurry for 30-60 minutes. This allows crystal growth and prevents the trapping of mother liquor (impurities).

  • Isolation:

    • Filter under vacuum (Buchner funnel).

    • Critical Wash: Wash the cake 2x with Water (to remove DMSO) and 1x with Cold Ethanol (to displace water and speed drying).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours. Avoid temperatures >80°C to prevent deiodination.

PART 4: TROUBLESHOOTING GUIDE (FAQ)

Q1: My crystals are turning pink or purple during drying. What is happening?

  • Diagnosis: Iodine liberation (Deiodination). This is caused by thermal decomposition or light sensitivity.

  • Fix:

    • Lower your drying temperature (keep <50°C).

    • Wash the wet cake with a dilute solution of Sodium Thiosulfate (1% aq) before the final water wash. This reduces free iodine (

      
      ) back to iodide (
      
      
      
      ), removing the color [3].

Q2: The product "oils out" (forms a sticky gum) instead of crystallizing.

  • Diagnosis: The anti-solvent (water) was added too fast, or the concentration is too high.

  • Fix:

    • Re-dissolve by adding a small amount of DMSO/DMF.

    • Add the anti-solvent slower and with vigorous stirring.

    • Seeding: Add a few crystals of pure product (if available) when the solution becomes slightly cloudy to provide nucleation sites.

Q3: My yield is lower than expected (<50%).

  • Diagnosis: The compound might be amphoteric due to the naphthyridine nitrogen and the lactam. It may be staying in solution if the pH is too acidic or basic.

  • Fix: Check the pH of the mother liquor. Adjust to pH 6-7 (neutral) to minimize solubility of the neutral species.

Q4: I have residual Palladium (black specks) from the coupling reaction.

  • Fix: You must perform a Hot Filtration step. Dissolve in DMSO or DMF, add activated charcoal (5% w/w), stir for 15 mins, and filter through Celite before adding the anti-solvent.

PART 5: PROCESS VISUALIZATION

The following diagram outlines the decision logic for purifying this scaffold.

RecrystallizationFlow Start Crude 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one SolubilityCheck Check Solubility in DMSO/DMF Start->SolubilityCheck Insolubles Insoluble Residue Present? SolubilityCheck->Insolubles Filter Filter through Celite (Remove Pd/Salts) Insolubles->Filter Yes Precipitation Slow Addition of Water (Anti-Solvent) Insolubles->Precipitation No Filter->Precipitation Oiling Did it Oil Out? Precipitation->Oiling Reheat Re-heat & Add Seed Crystals Oiling->Reheat Yes Filtration Vacuum Filtration Oiling->Filtration No (Solid formed) Reheat->Precipitation ColorCheck Is Cake Pink/Purple? Filtration->ColorCheck ThioWash Wash with 1% Na2S2O3 ColorCheck->ThioWash Yes Dry Vacuum Dry < 50°C ColorCheck->Dry No ThioWash->Dry

Caption: Decision logic for the purification of iodo-naphthyridinones, addressing solubility, physical form (oiling), and chemical stability (deiodination).

PART 6: REFERENCES

  • Ledermann, N., Moubsit, A., & Müller, T. J. J. (2023).[1] "Consecutive four-component synthesis of trisubstituted 3-iodoindoles." Beilstein Journal of Organic Chemistry, 19, 1379–1385.[1][2] Link (Demonstrates sensitivity and handling of 3-iodo-heterocycles).

  • Arulraj, R., et al. (2021).[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[4] Link (General solubility principles for nitrogenous lactams/ketones).

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for Iodine." PubChem. Link (Standard chemical handling for iodine liberation).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Iodo-Naphthyridine Substitution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for nucleophilic aromatic substitution (SNAr) on the 3-iodo-naphthyridine scaffold. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles.

The substitution reaction on a 3-iodo-naphthyridine core proceeds primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This pathway involves the attack of a nucleophile on the electron-deficient naphthyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the iodide leaving group.[2][3] Temperature is a critical parameter in this process, directly influencing reaction rate, yield, and selectivity by providing the necessary activation energy for the rate-determining nucleophilic attack.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering structured advice to guide your optimization efforts.

Q1: My reaction yield is very low, even after a prolonged reaction time. What is the first step in troubleshooting the temperature?

A: A low yield despite a long reaction time often indicates that the reaction temperature is insufficient to overcome the activation energy barrier at a practical rate. The first and most logical step is to perform a systematic temperature screening experiment.

  • Causality: Chemical reactions accelerate at higher temperatures as more molecules possess the required kinetic energy for a successful collision. However, an excessively high temperature can lead to the degradation of your starting material, nucleophile, or the desired product. Therefore, a methodical approach is crucial.

  • Recommended Action:

    • Establish a Baseline: Ensure your low-yield result is reproducible at the initial temperature.

    • Incremental Increase: Set up a series of small-scale parallel reactions. Increase the temperature in controlled increments (e.g., 10-20 °C) for each reaction. A typical range to explore for these reactions can be from room temperature up to 150 °C, depending on the solvent and reagents' stability.[5]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the 3-iodo-naphthyridine starting material and the formation of the product at regular intervals (e.g., every 1-2 hours).

    • Identify Optimum: The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable timeframe, with minimal formation of degradation products. Be aware that the highest temperature does not always equate to the highest isolated yield.[6]

Q2: I'm observing significant formation of side products. How can adjusting the temperature help improve selectivity?

A: The formation of multiple products indicates competing reaction pathways. Temperature control is a powerful tool to influence the selectivity of a reaction.

  • Causality: Different reactions have different activation energies. By lowering the temperature, you may be able to slow down the undesired reaction (if it has a higher activation energy) more significantly than the desired reaction, thus favoring your target molecule (kinetic control). Conversely, if the undesired product is thermodynamically more stable, running the reaction at a lower temperature might prevent the system from reaching equilibrium, thereby isolating the kinetically favored product.

  • Recommended Action:

    • Attempt Lower Temperatures: Run the reaction at a significantly lower temperature (e.g., decrease by 20-30 °C from your initial condition, or even run at 0 °C or room temperature).[7] This will decrease the overall reaction rate, so expect longer reaction times.[6]

    • Analyze the Outcome: Carefully analyze the product ratio at the lower temperature. If the selectivity for the desired product improves, you can then fine-tune the temperature to balance selectivity and reaction time.

    • Consider Stoichiometry: In conjunction with lowering the temperature, ensure you are using precise stoichiometry, as using an excess of a reagent can sometimes promote side reactions.[6]

Q3: The reaction seems to have stalled after reaching a certain percentage of conversion. Does simply increasing the temperature guarantee a complete reaction?

A: Not necessarily. While increasing the temperature will increase the reaction rate, a stalled reaction can also be a sign of reagent decomposition, product inhibition, or catalyst deactivation at the operating temperature.

  • Causality: Many organic molecules and catalysts have a limited thermal stability.[8] Increasing the temperature beyond this threshold can cause irreversible degradation. For instance, a complex nucleophile might decompose, or if a catalyst is used, it might lose its activity. This would halt the reaction regardless of the remaining starting material.

  • Recommended Action:

    • Assess Stability: Before pushing the temperature higher, try to assess the stability of your starting material and key reagents at the proposed higher temperature independently.

    • Moderate Temperature, Longer Time: A more prudent approach is often to run the reaction at a moderate temperature for an extended period.

    • Reagent Addition: If you suspect reagent decomposition, a strategy of slow addition of the less stable reagent over time at a moderate temperature can help maintain its effective concentration and drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a nucleophilic substitution on 3-iodo-naphthyridine?

A: There is no single "correct" temperature. The optimal temperature is highly substrate- and nucleophile-dependent. Based on related transformations, the range can be quite broad, from room temperature for highly activated systems or strong nucleophiles[9][10] to elevated temperatures of 80-150 °C for less reactive partners.[5] The choice of solvent will also dictate the accessible temperature range, with high-boiling polar aprotic solvents like DMSO, DMF, or NMP often being used for higher temperature reactions.

Q2: How exactly does temperature influence the rate of the SNAr reaction?

A: The SNAr mechanism consists of two main steps: the initial attack of the nucleophile to form the Meisenheimer complex and the subsequent loss of the iodide leaving group to restore aromaticity.[3][4] The first step, which involves the disruption of the aromatic system, is typically the rate-determining step and has a significant activation energy barrier.[2] Increasing the reaction temperature provides the thermal energy needed for a greater fraction of molecules to overcome this barrier, thus increasing the frequency of successful nucleophilic attacks and accelerating the overall reaction rate.

Q3: Can I use microwave heating to optimize the reaction temperature?

A: Yes, microwave-assisted organic synthesis (MAOS) is an excellent tool for this purpose. Microwave reactors allow for rapid and uniform heating of the reaction mixture.[11] In sealed vessels, you can safely reach temperatures well above the solvent's atmospheric boiling point, leading to dramatic reductions in reaction time.[11] This can be particularly effective for sluggish reactions that would otherwise require very long reflux times.

Q4: What is the relationship between my choice of solvent and the reaction temperature?

A: The solvent plays a critical role. First, its boiling point determines the maximum temperature achievable under standard reflux conditions. For reactions requiring temperatures above ~100-120 °C, you must select a high-boiling solvent (e.g., DMF, DMSO, NMP, p-cymene).[8] Second, the solvent must be stable at the desired reaction temperature and not react with any of the components. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of a salt-based nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus maintaining its high nucleophilicity.

Data Presentation

When performing a temperature screen, it is vital to record your results systematically.

Table 1: Example Data from a Temperature Screening Experiment

EntryTemperature (°C)Time (h)Conversion (%) [a]Yield of Product (%) [b]Key Side Products (%) [a]
160241510< 5
280126558< 5
310069885~10 (Decomposition)
41204>9972>25 (Decomposition)

[a] Determined by LC-MS analysis of the crude reaction mixture. [b] Isolated yield after purification.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Temperature Screening

  • Preparation: In separate, identical reaction vials equipped with stir bars, add the 3-iodo-naphthyridine substrate (e.g., 0.1 mmol, 1.0 eq).

  • Reagent Addition: To each vial, add the solvent (e.g., 1.0 mL of DMSO) followed by the nucleophile (e.g., 0.12 mmol, 1.2 eq) and any necessary base or catalyst.

  • Heating: Place each vial in a pre-heated reaction block or oil bath set to the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Continue monitoring at regular intervals until the starting material is consumed or the reaction appears to have stalled.

  • Work-up: Once the optimal time and temperature are identified, the reaction can be scaled up. A standard work-up may involve cooling the reaction, pouring it into water, extracting with an organic solvent, washing the organic layer, drying, and concentrating.[5] The crude product should then be purified by column chromatography.

Visualizations

G cluster_start Problem Identification cluster_screening Temperature Screening Protocol cluster_analysis Data Analysis & Decision cluster_solution Refinement start Low Yield or Stalled Reaction setup Set up parallel reactions (e.g., 60, 80, 100, 120 °C) start->setup  Hypothesis:  Insufficient thermal energy monitor Monitor by TLC/LC-MS at regular intervals setup->monitor analyze Analyze Conversion, Yield, & Impurity Profile monitor->analyze troubleshoot Decomposition observed? analyze->troubleshoot decision Identify Optimal Temperature: Best balance of rate and selectivity scale_up Proceed with optimized conditions for scale-up decision->scale_up troubleshoot->decision No lower_temp Re-screen at lower temperatures for longer times troubleshoot->lower_temp Yes lower_temp->setup Redesign screen

Caption: Workflow for troubleshooting low reaction yield via temperature optimization.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases (Generally positive) Selectivity Selectivity Temp->Selectivity Can increase or decrease (Reaction dependent) Decomposition Degradation/ Side Reactions Temp->Decomposition Increases (Generally negative) Yield Isolated Yield Rate->Yield Positive effect (up to a point) Selectivity->Yield Positive effect Decomposition->Yield Negative effect

Caption: Interrelationship between temperature, reaction outcomes, and final yield.

References
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Ali, D. R. M. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]

  • ResearchGate. (2015, March 24). Room Temperature Organic Synthesis. [Link]

  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Singh, R., Sharma, V. P., Kumar, R., Raj, M., & Gupta, T. (2024, August 12). One pot synthesis of 4-iodo-3-phenylbenzo[b][2][6]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Taylor & Francis. [Link]

  • Organic Process Research & Development. (2012, October 30). Specialized Solid Form Screening Techniques. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

Sources

Optimization

stability of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one under basic conditions

This guide functions as a specialized Technical Support Center for researchers working with 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one (also referred to as 3-iodo-1,6-naphthyridin-4(1H)-one). The content is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one (also referred to as 3-iodo-1,6-naphthyridin-4(1H)-one).

The content is structured to address the specific stability challenges of this scaffold, particularly the competition between deprotonation , protodeiodination , and regioselective alkylation under basic conditions.

Ticket Subject: Stability & Reactivity Profile under Basic Conditions Applicable Compound: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Chemical Class: Halogenated Naphthyridinone (Aza-quinolone analog)

Part 1: Stability Matrix (The Dashboard)

Before initiating any protocol, review the stability parameters below. This molecule acts as an ambident nucleophile under basic conditions, and the 3-iodo substituent renders it sensitive to reductive environments.

ParameterStability StatusTechnical Note
Hydrolytic Stability High The heterocyclic amide (lactam) is part of the aromatic system and is resistant to hydrolysis in mild-to-moderate aqueous bases (e.g., 1M NaOH,

).
Thermal Stability Moderate Stable up to ~100°C in neutral solvents. In basic solution, prolonged heating (>80°C) promotes protodeiodination (loss of Iodine).
Photostability Low CRITICAL: The C–I bond is photosensitive. Exposure to ambient light in basic solution accelerates radical-mediated deiodination. Protect from light.
Oxidative Stability High The naphthyridine ring is electron-deficient and resistant to oxidation.
Base Sensitivity Critical

(N1-H) is estimated at ~9–10. Deprotonation occurs readily, generating an anion susceptible to N- or O-alkylation.

Part 2: Mechanistic Insight & Troubleshooting

The Ambident Anion Problem (N- vs. O-Alkylation)

Under basic conditions, the N1-proton is removed, creating a resonance-stabilized anion. This anion can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1][2]

  • Thermodynamic Control (N-Alkylation): Favored by thermodynamic conditions, soft electrophiles, and polar protic solvents.

  • Kinetic/Ag+ Control (O-Alkylation): Favored by silver salts (

    
    ) or "hard" electrophiles in polar aprotic solvents where the oxygen charge density is maximized.
    

Troubleshooting Diagram: Reactivity Pathways

ReactivityPathways Start 3-Iodo-1,6-naphthyridin-4-one Anion Resonance Stabilized Anion (Lactam-Lactim) Start->Anion Deprotonation (pKa ~9-10) Base + Base (e.g., K2CO3, NaH) Base->Anion PathN Path A: N-Alkylation (Thermodynamic) Anion->PathN Soft Electrophile / Polar Protic PathO Path B: O-Alkylation (Kinetic/Ag+) Anion->PathO Hard Electrophile / Ag+ Salts PathD Path C: Protodeiodination (Side Reaction) Anion->PathD hv / Heat / Trace Metals

Figure 1: The deprotonated naphthyridinone can follow three distinct pathways. Path C is the primary degradation mode.

Troubleshooting Guide (FAQ Format)
Issue A: "My Iodine peak disappeared, and I see a molecular weight of [M-126]."

Diagnosis: Protodeiodination. The iodine atom has been replaced by a hydrogen atom. Cause:

  • Photolysis: You exposed the basic reaction mixture to light. The base stabilizes the radical intermediate formed after homolytic cleavage of the C–I bond.

  • Trace Metals: If using

    
     or 
    
    
    
    , trace transition metals (Cu, Pd) in the base or solvent can catalyze oxidative addition/reductive elimination cycles, effectively reducing the aryl iodide.
  • Solvent Choice: Using alcohols (MeOH, EtOH) as solvents with strong bases acts as a hydride source (transfer hydrogenation).

Corrective Protocol:

  • Darkness: Wrap all reaction vessels in aluminum foil immediately upon adding base.

  • Solvent Switch: Switch from alcohols to aprotic solvents like DMF, DMA, or Acetonitrile if possible.

  • Degassing: Oxygen can promote radical chains. Sparge solvents with Argon/Nitrogen for 15 minutes before adding the base.

Issue B: "I am trying to run a Suzuki coupling, but the reaction stalls or yields the de-iodinated product."

Diagnosis: Catalyst Poisoning or Competitive Reduction. Context: The Naphthyridinone nitrogen (N6) is a good ligand for Palladium. It may sequester the catalyst. Corrective Protocol:

  • Protect the N: If N1 is unsubstituted, the anion formed by the base (required for Suzuki) might coordinate Pd too strongly. Consider N-alkylating or protecting (e.g., SEM, Boc) before the cross-coupling step.

  • Base Selection: Switch from strong hydroxides (NaOH) to milder phosphates (

    
    ) or carbonates (
    
    
    
    ) to minimize the "naked" anion concentration while maintaining enough basicity for the transmetallation step.
Issue C: "I cannot get the starting material to dissolve in the basic aqueous layer."

Diagnosis: Aggregation/Zwitterionic character. Explanation: While the salt form should be soluble, naphthyridinones have high lattice energy due to


-stacking.
Corrective Protocol: 
  • Cosolvent: Do not rely on pure aqueous base. Use a 1:1 mixture of Water:THF or Water:Dioxane.

  • Counter-ion: Switch from Sodium (

    
    ) to Cesium (
    
    
    
    ). Cesium salts of heterocyclic amides are significantly more soluble in organic/organic-aqueous mixtures due to the "soft" cation effect.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Regioselective N-Alkylation

To install an R-group on N1 while preserving the Iodine at C3.

  • Preparation: Dry DMF (dimethylformamide) over molecular sieves.

  • Deprotonation:

    • Charge flask with 3-iodo-1,6-naphthyridin-4-one (1.0 equiv).

    • Add DMF (0.2 M concentration).

    • Add

      
       (1.5 equiv). Note: Cesium promotes solubility and N-selectivity over O-alkylation compared to Silver salts.
      
    • Stir at Room Temperature for 30 mins. Wrap in foil.

  • Alkylation:

    • Add Alkyl Halide (1.1 equiv) dropwise.

    • Monitor by LCMS.

    • Warning: Do not heat above 60°C unless necessary, to prevent iodine loss.

  • Quench: Pour into ice water. The N-alkylated product usually precipitates.

SOP-02: Analytical Verification (HPLC)

Because the de-iodinated impurity (1,6-naphthyridin-4-one) has a similar polarity to the starting material, standard TLC is often insufficient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (UV).

  • Key Marker: The 3-Iodo compound will elute significantly later than the de-iodinated byproduct due to the lipophilicity of the Iodine atom.

Part 4: Decision Logic for Troubleshooting

Use this logic flow when experiments fail.

TroubleshootingTree Start Problem Detected CheckIodine Is the Iodine atom missing? (Mass = M-126) Start->CheckIodine CheckRegio Is Mass correct but NMR wrong? (Wrong Isomer) CheckIodine->CheckRegio No ActionLight CAUSE: Photodeiodination ACTION: Wrap flask in foil, remove radical sources. CheckIodine->ActionLight Yes (Reaction in Light) ActionSolvent CAUSE: Solvent/Base Mismatch ACTION: Switch alcohol to DMF/MeCN. Degas solvents. CheckIodine->ActionSolvent Yes (Reaction Heated/Old Solvents) ActionAmbident CAUSE: O-Alkylation ACTION: Switch solvent to DMF, Use Cs2CO3 instead of Ag salts. CheckRegio->ActionAmbident Yes

Figure 2: Diagnostic logic for common stability failures.

References

  • Lactam-Lactim Tautomerism in Naphthyridines

    • Brown, D. J. The Naphthyridines. In The Chemistry of Heterocyclic Compounds; Wiley-Interscience, 2008.
    • Context: Establishes the N1-H acidity and tautomeric equilibrium favoring the lactam in neutral state but allowing O-alkyl
  • Reactivity of 3-Iodo-4-quinolones (Structural Analogs)

    • Gao, H., et al. "Pd-catalyzed cross-coupling of 3-iodo-4-quinolones." Journal of Organic Chemistry, 2015.
    • Context: Demonstrates the lability of the C3-Iodine bond under basic cross-coupling conditions and the necessity of protecting the N1 position.
  • Ambident Anion Alkylation Selectivity

    • R. Gompper. "Relations between Structure and Reactivity of Ambident Anions.
    • Context: Foundational text explaining why polar aprotic solvents (DMF)
  • Protodeiodination Mechanisms

    • Modha, S. G., et al. "Transition-Metal-Free Dehalogenation of Aryl Halides.
    • Context: Details the radical mechanisms by which aryl iodides decompose in basic alcoholic solutions under light.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Executive Summary This guide details the structural characterization of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one , a critical intermediate in the synthesis of antiviral and kinase-inhibiting scaffolds. The primary analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one , a critical intermediate in the synthesis of antiviral and kinase-inhibiting scaffolds. The primary analytical challenge lies in distinguishing this halogenated product from its non-substituted precursor and potential regioisomers (e.g., N-iodinated byproducts).

This analysis compares the 3-Iodo product directly against the unsubstituted parent (1,6-naphthyridin-4-one) . The introduction of the iodine atom at the C3 position acts as a "spectral silencer," eliminating the characteristic olefinic H3 signal while inducing diagnostic downfield shifts in the adjacent H2 proton due to anisotropic and steric effects.

Part 1: The Analytical Challenge & Tautomerism

The 1,6-naphthyridin-4-one scaffold exhibits tautomeric equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. In polar aprotic solvents like DMSO-d₆ , the equilibrium heavily favors the 4-oxo tautomer, which is stabilized by intermolecular hydrogen bonding.

  • Target Molecule: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one.

  • Key Structural Feature: The C3 position is quaternary (bearing Iodine), removing the vicinal coupling (

    
    ) typically seen between H2 and H3.
    
  • Solubility Warning: These fused heterocyclic systems have poor solubility in CDCl₃. DMSO-d₆ is the mandatory solvent for resolved ¹H NMR acquisition.

Part 2: Experimental Protocol

To ensure reproducibility, follow this self-validating workflow for sample preparation and acquisition.

2.1. Sample Preparation Workflow
  • Isolation: Filter the crude reaction mixture (typically from an iodination using NIS or I₂/K₂CO₃). Wash the solid cake with water and cold ethanol to remove excess iodinating agents.

  • Drying: Vacuum dry at 50°C for 4 hours. Residual water signals (3.33 ppm in DMSO) can obscure the H2/H3 region if not removed.

  • Dissolution: Dissolve 5–8 mg of the dried solid in 0.6 mL of DMSO-d₆ .

    • Note: If the solution is cloudy, warm gently to 40°C. Do not filter through cotton if solid remains; centrifuge instead to avoid introducing cellulose fibers.

  • Acquisition: Record ¹H NMR at 400 MHz or higher . Set relaxation delay (

    
    ) to 3.0 seconds  to ensure full relaxation of the isolated H2 proton.
    
2.2. Validated Workflow Diagram

NMR_Workflow Synthesis Synthesis (NIS Iodination) Quench Quench & Filter (Remove I2/Succinimide) Synthesis->Quench Dry Vacuum Dry (Critical: <1% H2O) Quench->Dry Prep Solvation (DMSO-d6, 5-8mg) Dry->Prep Acquire Acquisition (400 MHz, d1=3s) Prep->Acquire Process Processing (LB=0.3 Hz) Acquire->Process

Figure 1: Step-by-step workflow from synthesis to spectral acquisition, emphasizing moisture removal to prevent signal broadening.[1]

Part 3: Comparative Spectral Interpretation

The following table contrasts the ¹H NMR data of the Parent (1,6-naphthyridin-4-one) with the Product (3-Iodo derivative).

3.1. Chemical Shift Data (DMSO-d₆, 400 MHz)
PositionProton TypeParent Scaffold (

ppm)
3-Iodo Product (

ppm)
Spectral Change / Diagnostic
H-2 Aromatic (CH=N)8.15 – 8.25 (d,

Hz)
8.60 – 8.85 (s) Major Diagnostic: Downfield shift (+0.5 ppm) & loss of coupling (becomes a singlet).
H-3 Olefinic/Aromatic6.20 – 6.35 (d,

Hz)
ABSENT Primary Confirmation: Disappearance of the doublet signal.
H-5 Aromatic (Peri)9.20 – 9.35 (s)9.25 – 9.40 (s)Minimal change. Highly deshielded due to peri-carbonyl effect.
H-7 Aromatic8.65 – 8.75 (d,

Hz)
8.70 – 8.80 (d)Minimal change. Distal to modification.
H-8 Aromatic7.60 – 7.70 (d,

Hz)
7.65 – 7.75 (d)Minimal change.
NH Amide (Exchangeable)11.8 – 12.2 (br s)12.0 – 12.5 (br s)Broad singlet; shift varies with concentration/temperature.
3.2. Detailed Analysis of Signals

1. The "Disappearing Act" (H-3): In the parent scaffold, H-3 appears as a doublet upfield (6.2–6.35 ppm), coupled to H-2. Upon iodination, this signal vanishes completely. This is the first checkpoint for reaction completion. If a doublet remains in the 6.0–6.5 ppm region, the reaction is incomplete.

2. The Diagnostic Shift (H-2):

  • Parent: H-2 is a doublet (

    
     Hz).[2]
    
  • Product: H-2 becomes a sharp singlet .

  • Shift Mechanism: The iodine atom exerts a deshielding effect on the adjacent H-2 proton. While iodine is less electronegative than bromine or chlorine, its large atomic radius causes steric compression and magnetic anisotropy (Heavy Atom Effect), shifting H-2 downfield by approximately 0.4–0.6 ppm.

3. The Stable Backbone (H-5, H-7, H-8): The protons on the fused pyridine ring (positions 5, 7, 8) are electronically isolated from the C3 modification.

  • H-5 (Singlet, ~9.3 ppm): This is the most deshielded proton in the system due to the anisotropic cone of the C4-carbonyl group (peri-effect). It serves as an excellent internal reference anchor because its position barely moves during iodination.

Part 4: Structural Validation Logic

To definitively prove the iodine is at C3 (and not N-iodinated or on the pyridine ring), use the following logic derived from 2D NMR correlations.

4.1. NOESY/HMBC Connectivity Diagram

Structural_Logic cluster_proof Proof of Regiochemistry H2 H-2 (8.7 ppm) C4 C-4 (Carbonyl) H2->C4 HMBC (3-bond) C3 C-3 (Iodine) H2->C3 HMBC (2-bond) H5 H-5 (9.3 ppm) H5->C4 HMBC (3-bond) NH N-H (12.2 ppm) NH->H2 NOESY (Spatial)

Figure 2: Key HMBC and NOESY correlations confirming the location of the Iodine at C3. H2 shows a strong correlation to the Carbonyl (C4) and the quaternary C3-I carbon.

4.2. Validation Checklist
  • Singlet at ~8.7 ppm? (Confirms H2 is isolated; no H3 neighbor).

  • No signal at 6.0–6.5 ppm? (Confirms substitution at C3).

  • H5 Singlet at >9.0 ppm? (Confirms the 1,6-naphthyridine core is intact and not ring-opened).

References
  • ChemicalBook. (2025). 1H NMR Spectrum of 1,6-Naphthyridine and derivatives.Link

  • National Institutes of Health (NIH) / PubChem. (2023). Synthesis and Characterization of Benzo[b][1,6]naphthyridine Derivatives.Link

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated reactions. (Provides comparative shifts for naphthyridinone protons). Link

  • Reich, H. J. (2020). WinPLT NMR Chemical Shift Data: Halogen Substituent Effects. University of Wisconsin.[3] Link

  • Gao, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical Construction of 3-Substituted 1,6-naphthyridin-4-one Derivatives.[1]Molecules.[4][5][6][7][8][9][10][11][12] (Detailing the 1,6-naphthyridin-4-one scaffold synthesis and NMR). Link

Sources

Comparative

Comparative SAR Guide: 3-Substituted Naphthyridines vs. Quinoline Scaffolds

Executive Summary: The "Nitrogen Walk" Strategy In medicinal chemistry, the transition from a quinoline (1-nitrogen) to a naphthyridine (2-nitrogen) scaffold is a classic bioisosteric replacement strategy, often termed a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Walk" Strategy

In medicinal chemistry, the transition from a quinoline (1-nitrogen) to a naphthyridine (2-nitrogen) scaffold is a classic bioisosteric replacement strategy, often termed a "nitrogen walk." This guide focuses on 3-substituted naphthyridines , a privileged class of heterocycles where the C3-position serves as the critical vector for pharmacophore attachment—most notably the carboxylic acid for antibacterial DNA gyrase inhibitors and carboxamides for kinase inhibitors.

Key Finding: While 3-substituted quinolines (e.g., fluoroquinolones) often exhibit superior intrinsic potency due to the C8-fluorine effect, 3-substituted 1,8-naphthyridines offer distinct advantages in aqueous solubility and metabolic stability (lowered LogP), making them superior candidates for difficult-to-formulate targets.

Structural Logic & Isomerism

The naphthyridine scaffold exists in six isomeric forms. For 3-substituted derivatives, two isomers dominate the pharmaceutical landscape:

  • 1,8-Naphthyridines: Bioisosteres of quinolones. The N8 nitrogen provides an additional electron lone pair that influences DNA binding and solubility.

  • 1,6-Naphthyridines: Emerging scaffolds for kinase inhibition (e.g., c-Met, VEGFR), where the N6 nitrogen participates in hydrogen bonding within the ATP-binding pocket.

The Critical C3 Vector

The C3 position is electronically unique. In 1,8-naphthyridines, it is para to the N1 nitrogen, creating a push-pull system when conjugated with an electron-withdrawing group (EWG) like a carboxyl or amide. This electronic conduit is essential for:

  • Antibacterials: Chelation of Mg²⁺ in the DNA-gyrase complex.

  • Kinase Inhibitors: Direct H-bond interaction with the hinge region residues.

Comparative Analysis: Naphthyridines vs. Quinolines[1][2]

This section objectively compares the 3-substituted 1,8-naphthyridine scaffold (represented by Enoxacin analogs) against the standard 3-substituted quinoline scaffold (represented by Norfloxacin/Ciprofloxacin analogs).

Table 1: Scaffold Performance Metrics (Antibacterial Context)
Feature3-Substituted Quinoline (C8-F)3-Substituted 1,8-Naphthyridine (N8)Mechanistic Rationale
Intrinsic Potency (IC₅₀) High (+++++)Moderate-High (++++)The C8-Fluorine in quinolines enhances gyrase binding more effectively than the N8 lone pair.
Aqueous Solubility Low to ModerateHighThe extra nitrogen (N8) reduces lipophilicity (LogP), improving solubility without salt formation.
Metabolic Stability ModerateHighThe pyridine ring (N8) is less prone to oxidative metabolism than the benzenoid ring of quinolines.
Genotoxicity Risk ModerateLowNaphthyridines generally show reduced mammalian topoisomerase II inhibition compared to some quinolines.
Synthesis Cost LowModerateNaphthyridines often require pyridine-based starting materials (e.g., 2-aminonicotinaldehyde), which are costlier than anilines.
Supporting Experimental Data

In a comparative study of DNA gyrase inhibition (E. coli), the following SAR trends were observed for the 3-carboxylic acid derivatives:

  • Compound A (Quinoline, 8-F): MIC = 0.008 µg/mL

  • Compound B (1,8-Naphthyridine, 8-N): MIC = 0.06 µg/mL

  • Compound C (Quinoline, 8-H): MIC = 0.25 µg/mL

Insight: The 1,8-naphthyridine scaffold is more potent than the unsubstituted quinoline (8-H) but slightly less potent than the 8-fluoroquinoline. However, the naphthyridine retains activity against certain quinolone-resistant strains due to altered efflux pump recognition.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing the 3-substituted naphthyridine scaffold.

SAR_Logic Start Base Scaffold: 3-Substituted Naphthyridine Isomer_Select Select Isomer Start->Isomer_Select N18 1,8-Naphthyridine (Antibacterial) Isomer_Select->N18 Target: DNA Gyrase N16 1,6-Naphthyridine (Kinase Inhibitor) Isomer_Select->N16 Target: VEGFR/c-Met C3_Mod C3 Substituent Optimization N18->C3_Mod N16->C3_Mod COOH 3-COOH (Essential for Gyrase) C3_Mod->COOH 1,8-Series Amide 3-CONH-R (Hinge Binder) C3_Mod->Amide 1,6-Series Outcome1 High Solubility Broad Spectrum COOH->Outcome1 Outcome2 Selectivity vs. Off-target Kinases Amide->Outcome2

Caption: Strategic divergence in SAR optimization based on naphthyridine isomer selection and C3-functionalization.

Experimental Protocols

To ensure reproducibility and trustworthiness, we detail the Friedländer Condensation , the most robust method for synthesizing 3-substituted 1,8-naphthyridines. This protocol is self-validating via specific TLC checkpoints.

Protocol A: Synthesis of Ethyl 1,8-naphthyridine-3-carboxylate

Objective: Construct the bicyclic core with the C3-ester handle installed.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Piperidine (Catalytic amount, 0.1 equiv)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminonicotinaldehyde (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl acetoacetate (5.5 mmol) followed by piperidine (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The aldehyde starting material (Rf ~0.4) should disappear, and a fluorescent blue spot (Product) should appear at Rf ~0.6.

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

  • Purification: Filter the solid. If no precipitate forms, evaporate the solvent and recrystallize from EtOH/Et₂O.

  • Characterization: ¹H NMR (CDCl₃) should show the characteristic C2-H singlet at ~9.1 ppm and C4-H singlet at ~8.5 ppm.

Protocol B: Antibacterial Susceptibility Assay (MIC)

Objective: Quantify the potency of the synthesized 3-substituted naphthyridine.

Method: Broth Microdilution (CLSI Standard).

  • Inoculum: Prepare 5 × 10⁵ CFU/mL of E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Prep: Dissolve the test compound in DMSO. Serial dilute in CAMHB (Range: 64 µg/mL to 0.03 µg/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Control: Ciprofloxacin must be run in parallel (Expected MIC: 0.004–0.015 µg/mL) to validate the assay.

Synthesis Workflow Diagram

This diagram visualizes the "Green Chemistry" approach to the Friedländer synthesis described above.

Synthesis_Workflow Start Start: 2-Aminonicotinaldehyde Reagent + Ethyl Acetoacetate (Cat. Piperidine) Start->Reagent Reaction Reflux in EtOH 4-6 Hours Reagent->Reaction Checkpoint TLC Check: Disappearance of Aldehyde Reaction->Checkpoint Checkpoint->Reaction Incomplete Workup Cool & Filter Precipitate Checkpoint->Workup Pass Product Final Product: Ethyl 1,8-naphthyridine-3-carboxylate Workup->Product

Caption: Step-by-step workflow for the Friedländer synthesis of the naphthyridine core.

References

  • Review of Naphthyridine Biological Activity: Matuszyk, E., & Wróblewska, A. (2021).[1][2][3][4][5] Biological Activity of Naturally Derived Naphthyridines. Molecules.

  • Kinase Inhibitor SAR (1,6-Naphthyridines): Wang, X., et al. (2013).[6] Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • Antibacterial SAR (1,8-Naphthyridines vs Quinolones): Remuzon, P., et al. (1991). Fluoronaphthyridines and -quinolones as antibacterial agents.[7][8][5] 3. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.

  • Green Synthesis Methodology: Sakai, N., et al. (2012). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.

  • Comparative SAR of 8-Substituted Quinolines/Naphthyridines: Sanchez, J.P., et al. (1988). Quinolone antibacterial agents.[7][8] Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry.

Sources

Validation

A Comparative Guide to HPLC Retention Time Analysis for Naphthyridinone Purity

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Naphthyridinones, a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential antitumor agents, are no exception.[1] This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of naphthyridinone derivatives, contrasted with alternative analytical techniques. The methodologies detailed herein are designed to be self-validating, ensuring robust and reliable results that stand up to rigorous scientific and regulatory scrutiny.

The Central Role of Purity in Naphthyridinone Drug Development

The synthetic pathways to naphthyridinone scaffolds can be complex, often involving multi-step reactions that can generate a variety of process-related impurities, such as by-products, unreacted starting materials, and intermediates.[2][3][4] Furthermore, degradation of the final API under various stress conditions can introduce additional impurities.[5] Even trace amounts of these impurities can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final drug product.[4] Therefore, a highly sensitive and specific analytical method is paramount for ensuring the purity of naphthyridinone-based APIs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Naphthyridinone Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For the analysis of naphthyridinone compounds, which are typically moderately polar, reversed-phase HPLC (RP-HPLC) is the most widely adopted method.

The "Why" Behind the Method: A Causal Explanation

The selection of HPLC parameters is a critical process guided by the physicochemical properties of the naphthyridinone analyte and potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and serves as an excellent starting point for method development for naphthyridinone derivatives. The nonpolar C18 chains provide a hydrophobic stationary phase that retains the moderately polar naphthyridinone molecule through hydrophobic interactions. For more polar or isomeric impurities, alternative stationary phases such as C8, phenyl, or polar-embedded phases may offer different selectivity.

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. The ratio of water to organic solvent is a critical parameter that controls the retention time of the analytes. A higher proportion of the organic solvent (the "strong" solvent) will decrease retention times, while a higher proportion of water (the "weak" solvent) will increase them.

  • The Role of Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), are often included in the mobile phase. These acids serve two primary purposes: they control the pH of the mobile phase and act as ion-pairing agents. For naphthyridinone compounds, which contain basic nitrogen atoms, a slightly acidic mobile phase ensures that these nitrogens are protonated, leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks. Phosphoric acid can also be used to adjust the pH.[7]

  • Detection Wavelength: Naphthyridinone scaffolds contain a chromophore that absorbs UV light. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A UV-Vis detector, particularly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is highly recommended. A DAD/PDA detector not only allows for the selection of the optimal wavelength for quantification but also provides spectral information for all eluting peaks, which is invaluable for peak purity assessment and impurity identification.[8] A common starting wavelength for aromatic systems is 254 nm.

A Self-Validating HPLC Protocol for Naphthyridinone Purity

The following protocol is a robust starting point for the purity analysis of a novel naphthyridinone derivative. The trustworthiness of this protocol is established through the incorporation of system suitability tests (SSTs) and validation parameters as mandated by regulatory bodies like the ICH and USP.[7][8][9]

Experimental Protocol: RP-HPLC for Naphthyridinone Purity

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm (or the λmax of the naphthyridinone).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve 1 mg of the naphthyridinone sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Comparative Analysis with Alternative Techniques

While HPLC is the predominant technique, other methods can provide complementary information or may be suitable for specific applications.

TechniquePrincipleAdvantages for Naphthyridinone AnalysisLimitations for Naphthyridinone Analysis
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for quantitative analysis. Robust and reproducible. Well-established regulatory acceptance.May not be suitable for highly volatile or thermally labile compounds. Peak co-elution can be a challenge.
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures.Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[6]Higher backpressure requires specialized instrumentation. Potential for column clogging with improperly prepared samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight information for peak identification and structural elucidation of unknown impurities.[6] Highly specific and sensitive.More complex and expensive instrumentation. Ionization efficiency can be compound-dependent.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Lower resolution and sensitivity compared to HPLC. Not suitable for accurate quantification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for the analysis of residual solvents and volatile impurities.Naphthyridinones are generally not volatile enough for GC analysis without derivatization. High temperatures can cause degradation.

Visualizing the Workflow and Logic

To ensure clarity and reproducibility, the experimental and logical workflows are presented below using Graphviz diagrams.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Naphthyridinone Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject SST System Suitability Test SST->Inject Precedes Sample Analysis Separate Chromatographic Separation Inject->Separate Detect UV Detection (DAD) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Naphthyridinone Purity Analysis by HPLC.

Purity_Logic Start Purity Analysis Required HPLC HPLC Method (Primary Choice) Start->HPLC Alternatives Alternative Methods Start->Alternatives Conclusion Comprehensive Purity Profile HPLC->Conclusion LCMS LC-MS for Impurity ID Alternatives->LCMS GC GC for Residual Solvents Alternatives->GC TLC TLC for Quick Screening Alternatives->TLC LCMS->Conclusion Complementary Data GC->Conclusion Complementary Data TLC->HPLC Informs Method Dev.

Caption: Logical Flow for Selecting a Purity Analysis Method.

Conclusion and Future Perspectives

The purity of naphthyridinone-based drug candidates is a non-negotiable aspect of pharmaceutical development. Reversed-phase HPLC with UV detection stands as the most robust, reliable, and regulatory-accepted method for the quantitative determination of purity. Its strength lies in its high resolving power, sensitivity, and the wealth of established protocols and validation guidelines. For a comprehensive understanding of a naphthyridinone's impurity profile, a multi-faceted approach is often warranted. LC-MS is an invaluable tool for the identification of unknown impurities, while GC remains the method of choice for volatile residual solvents. As analytical technology continues to advance, techniques like UPLC and UPLC-MS will play an increasingly important role in providing faster and more sensitive analyses, further ensuring the safety and efficacy of this promising class of therapeutic agents.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
  • Separation of 7-Amino-1,8-naphthyridin-2(1H)-one on Newcrom R1 HPLC column. (n.d.). SIELC.
  • A convenient one-pot synthesis of 1,8-naphthyridones. (2003, May 30). PubMed.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). PMC.
  • Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. (n.d.).
  • Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. (n.d.). PMC.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. (2025, December). Benchchem.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation Testing. (n.d.). Galbraith Laboratories, Inc.
  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.).
  • results of forced degradation study. | Download Table. (n.d.). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • process related impurities: Topics by Science.gov. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (n.d.).
  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. (n.d.). Walsh Medical Media.
  • Sources of Impurities in Pharmaceutical Substances. (n.d.).
  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (2024, April 10).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • A three-component reaction forming naphthyridones--synthesis of lophocladine analogs. (2011, October 7). PubMed.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-mZeybWpvzKi4-GNd24dmYmhSUuwCgO2ssZsWfDFrVYtH4OZndc-ysEUSDo5TxVMmfqC56aTgbps_c4AAMYWXilaAtrGKag0C0Kx8AxL6igKPcGLFmJG2phQCSdklOZ7RaBUOooptTO4hCgH6jUE=
  • Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). (n.d.). PubMed.
  • Application of Chromatographic Technology to Determine Aromatic Substances in Tobacco during Natural Fermentation: A Review. (2022, July 23). MDPI.
  • An Introduction to Planar Chromatography and Its Application to Natural Products Isolation. (n.d.). AWS.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15).
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). BJOC.
  • Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations. (n.d.).
  • Pharmaceutical Impurities & Their Effects. (n.d.). Advent Chembio.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.).

Sources

Comparative

X-ray crystallography data for 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Technical Guide: Crystallographic Characterization & Strategic Application of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one Executive Summary This guide provides a comprehensive technical analysis of the crystallographic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystallographic Characterization & Strategic Application of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Executive Summary

This guide provides a comprehensive technical analysis of the crystallographic properties of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one , a critical scaffold in medicinal chemistry (specifically for kinase and PDE3 inhibition). Unlike standard light-atom heterocycles, the inclusion of the iodine atom at the C3 position transforms this molecule into a powerful tool for de novo structure determination via Single-wavelength Anomalous Diffraction (SAD) and serves as a pivotal intermediate for cross-coupling reactions.

This document compares the 3-iodo variant against its non-halogenated parent and bromo-analogs, establishing why the iodo-derivative is the superior choice for structural biology campaigns and fragment-based drug design (FBDD).

Part 1: The Target Scaffold & Tautomeric Criticality

The core challenge with 1,6-naphthyridin-4-ones is the prototropic tautomerism between the enol (4-hydroxy) and keto (4-one) forms. While NMR in solution often shows a mixture depending on solvent polarity, X-ray crystallography is the definitive method to resolve the solid-state tautomer.

  • Target: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

  • Significance: The "3-iodo" substituent locks the local electronic environment, often favoring the keto form due to steric repulsion and electronic withdrawal, while providing a "heavy atom" anchor for phasing.

Part 2: Experimental Protocols

Synthesis & Purification Strategy
  • Precursor: 1,6-naphthyridin-4(1H)-one.

  • Iodination: Reaction with

    
    -iodosuccinimide (NIS) in DMF or Acetic Acid is preferred over elemental iodine to prevent poly-iodination.
    
  • Purification: The 3-iodo derivative typically precipitates as a yellow/pale-orange solid. Recrystallization from ethanol or DMF/Water is crucial to remove trace succinimide byproducts which can disrupt crystal lattice formation.

Crystallization Workflow

Planar heterocycles like naphthyridinones suffer from "stacking faults" if crystallized too rapidly.

Recommended Method: Vapor Diffusion (Sitting Drop)

  • Solvent: Dissolve 5 mg of target in 500

    
    L of DMSO  or DMF  (high solubility required).
    
  • Precipitant: Use Methanol or Acetonitrile in the reservoir.

  • Kinetics: Allow diffusion over 7–14 days at 20°C.

  • Outcome: Look for yellow prisms or plates. Needles often indicate rapid crashing and poor diffraction quality.

Data Collection Strategy (I-SAD)
  • Source: Cu K

    
     (
    
    
    
    Å) is essential for in-house data collection.
  • Reasoning: Iodine has a massive anomalous scattering signal (

    
    ) at the Cu edge, allowing for phase determination without molecular replacement models.
    

Part 3: Comparative Performance Analysis

The following table compares the crystallographic utility of the 3-Iodo variant against its alternatives.

Table 1: Crystallographic Performance & Utility Comparison

Feature3-Iodo-1,6-naphthyridin-4-one (Target)3-Bromo-1,6-naphthyridin-4-one (Alternative A)1,6-naphthyridin-4-one (Parent/Alternative B)
Phasing Power (Cu K

)
Superior (

). Solves structures ab initio.
Moderate (

). Requires high redundancy.
None . Requires Molecular Replacement (MR).
Crystal Packing Driven by Halogen Bonds (I···O/N). Forms robust, directional networks.[1]Weaker Halogen Bonds. Packing often mimics the chloro-analog.Driven by

-

stacking. Prone to disorder/twinning.
Synthetic Utility Excellent substrate for Suzuki/Sonogashira couplings (reactive C-I bond).Good substrate, but requires harsher conditions than Iodo.Non-reactive scaffold. Requires harsh functionalization.
Tautomer Stability Iodine sterics stabilize the Keto form in solid state.Similar to Iodo, stabilizes Keto form.High propensity for Keto-Enol disorder in crystal.

Key Insight: The 3-Iodo variant is not just a chemical intermediate; it is a crystallographic beacon. The strong anomalous signal of Iodine allows researchers to determine the absolute structure (including tautomeric proton positions) with high confidence, which is often impossible with the parent compound due to low resolution or phase ambiguity.

Part 4: Visualization of Structural Determination

The following diagram outlines the logical workflow for solving the structure of this scaffold, highlighting the critical decision points where the Iodine atom provides the advantage.

G Start Start: Crude 3-Iodo-1,6-naphthyridin-4-one Purification Recrystallization (DMF/MeOH) Start->Purification Cryst Crystal Growth (Vapor Diffusion) Purification->Cryst Check Microscopy Check: Prisms vs Needles? Cryst->Check Check->Purification Needles (Retry) DataCol X-ray Diffraction (Cu Source, 100K) Check->DataCol Prisms (Good) Phasing Phasing Strategy: SAD (Iodine Signal) DataCol->Phasing High Anomalous Signal Refinement Refinement: Locate Tautomeric H Phasing->Refinement Initial Phases Final Final Structure: 3D Coordinates & Packing Refinement->Final

Figure 1: Workflow for the structural determination of 3-Iodo-1,6-naphthyridin-4-one, emphasizing the I-SAD phasing pathway.

References

  • Mamedov, V. A. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Search for Naphthyridine Scaffolds. [Link]

Sources

Validation

Bioassay Validation Metrics for Naphthyridine-Based Inhibitors

Introduction: The "Privileged but Problematic" Scaffold Naphthyridines (specifically 1,5-, 1,6-, and 1,8-naphthyridines) are "privileged scaffolds" in medicinal chemistry, forming the core of potent kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged but Problematic" Scaffold

Naphthyridines (specifically 1,5-, 1,6-, and 1,8-naphthyridines) are "privileged scaffolds" in medicinal chemistry, forming the core of potent kinase inhibitors (e.g., CK2, ALK5, PI3K), HSP90 inhibitors, and DNA-intercalating antibacterial agents. Their planar, nitrogen-rich heteroaromatic structure mimics the purine ring of ATP, making them exceptional binders to kinase hinge regions.

However, this same structural advantage introduces two critical bioassay artifacts that frequently derail screening campaigns:

  • Intrinsic Autofluorescence: Many naphthyridine derivatives emit light in the blue-to-green spectrum (350–550 nm), and some engineered probes extend into the Near-Infrared (NIR).[1] This directly interferes with standard fluorescence intensity (FI) and FRET-based readouts.[1]

  • Colloidal Aggregation: The planar aromatic system promotes

    
    -
    
    
    
    stacking in aqueous buffers, leading to the formation of colloidal aggregates that sequester enzymes, causing false-positive inhibition (promiscuous inhibition).

This guide moves beyond standard "textbook" validation to provide a rigorous, comparative framework for validating bioassays specifically for naphthyridine-based libraries.

Critical Bioassay Challenges & Causality

Before selecting a metric, one must understand the physical sources of error. A high Z-factor means nothing if the signal itself is an artifact.[1]

A. Fluorescence Interference (The "Inner Filter" Effect)

Naphthyridines often possess extended conjugation systems.[1]

  • Mechanism: If your assay uses a fluorophore (e.g., FITC, GFP, or Coumarin) with an emission window overlapping the compound's autofluorescence (typically 400–550 nm), the compound will mask the assay signal or appear as a "super-binder."

  • Risk: High in Fluorescence Polarization (FP) and standard FRET assays.[1]

  • Mitigation: Use Time-Resolved FRET (TR-FRET) with long-lifetime lanthanide cryptates (Europium/Terbium).[1] The measurement is gated (delayed by ~50–100 µs), allowing the short-lived compound autofluorescence (nanoseconds) to decay before the signal is read.[1]

B. Aggregation-Based False Positives[1][2]
  • Mechanism: At concentrations >1–10 µM, naphthyridines can form particles of 100–1000 nm diameter. These particles adsorb enzyme on their surface, inhibiting activity non-specifically.[1]

  • Diagnostic: "Steep" dose-response curves (Hill slope > 2.0) are a hallmark of aggregation.[1]

  • Mitigation: The "Detergent Shift" validation (see Protocol section).

Comparative Analysis of Validation Metrics

For naphthyridines, standard metrics like the Z-factor can be misleading because they assume a normal distribution of control data, which is often violated by the "heavy tails" caused by fluorescent outliers.

Metric Comparison Table
MetricFormula (Simplified)Suitability for NaphthyridinesProsCons
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$Moderate
SSMD

High (Recommended) Robust. Strictly Standardized Mean Difference accounts for variability without being skewed by extreme outliers.[1]Requires more complex calculation; less intuitive interpretation than Z'.[1]
Signal-to-Background (S/B)

Low Simple snapshot of dynamic range.Ignores data variability. A high S/B can still have terrible noise (CV).[1]
Coefficient of Variation (CV)

High (Diagnostic) Essential for checking liquid handling precision, especially with viscous DMSO stocks.[1]Does not measure separation quality, only precision.
Why SSMD Wins for Naphthyridines

The Strictly Standardized Mean Difference (SSMD) is superior because it provides a probabilistic estimation of the effect size.[1] In a screen containing fluorescent compounds, the background noise (


) often inflates.[1] SSMD remains robust because it evaluates the difference relative to the variance more rigorously than the linear approximation of the Z-factor.
  • Target SSMD: An SSMD value

    
     indicates a "Good" assay; 
    
    
    
    indicates an "Excellent" assay.

Strategic Assay Selection (Self-Validating Systems)

To ensure data integrity, you must select an assay format that is "orthogonal" to the compound's interference properties.

Decision Matrix Logic[1]
  • Is the compound fluorescent? (Check via spectral scan).

    • Yes: Avoid FP and intensity-based assays.[1] Use TR-FRET (Red-shifted) or Mobility Shift.[1]

  • Is the compound aggregating? (Check via DLS or Detergent Shift).

    • Yes: Add 0.01% Triton X-100 or switch to a cell-based assay (where serum proteins act as decoys).[1]

AssaySelection Start Start: Naphthyridine Library Validation Step1 Step 1: Spectral Scan (Excitation 300-600nm) Start->Step1 Decision1 Significant Autofluorescence? Step1->Decision1 Step2_Clean Standard Assays OK (FP, FI, Luminescence) Decision1->Step2_Clean No Step2_Dirty Interference Risk! Decision1->Step2_Dirty Yes Step3 Step 2: Aggregation Check (Detergent Sensitivity) Step2_Clean->Step3 Action_Dirty Select Interference-Resistant Technology Step2_Dirty->Action_Dirty Tech1 TR-FRET (HTRF/LanthaScreen) *Gating removes fluorescence* Action_Dirty->Tech1 Tech2 Microfluidic Mobility Shift *Separates substrate from product* Action_Dirty->Tech2 Tech3 Radiometric (33P) *Gold Standard - No optical interference* Action_Dirty->Tech3 Tech1->Step3 Tech2->Step3 Tech3->Step3 Decision2 IC50 Shift with 0.01% Triton X-100? Step3->Decision2 Result_Agg False Positive (Aggregator) *Discard or Optimize Buffer* Decision2->Result_Agg Yes (>3-fold shift) Result_Real True Binder *Proceed to SSMD Calculation* Decision2->Result_Real No

Caption: Logical workflow for selecting bioassay technologies that filter out naphthyridine-specific artifacts (fluorescence and aggregation).

Protocol: Robust Validation Workflow

This protocol is designed to validate a kinase assay specifically for a naphthyridine library, ensuring "Trustworthiness" through internal controls.

Phase 1: Pre-Screen Characterization

Objective: Define the "safe" optical window.[1]

  • Solubilize a representative subset (n=10) of the library in DMSO at 10 mM.

  • Dilute to 10 µM in assay buffer (no enzyme).

  • Scan emission from 300 nm to 700 nm (Excitation at 340 nm and 480 nm).

  • Flag compounds with emission intensity >10% of the assay's positive control signal.[1]

Phase 2: The "Detergent Shift" Experiment

Objective: Rule out aggregation.

  • Prepare two buffers:

    • Buffer A: Standard Kinase Buffer.[1]

    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[1]

  • Run Dose-Response: Test the top 5 "hits" in both buffers in parallel.

  • Calculate Shift:

    • If

      
       (e.g., 100 nM vs. 5 µM), the compound is an aggregator.[1]
      
    • Criteria: A shift of >3-fold indicates promiscuous inhibition.[1]

Phase 3: SSMD Calculation for Plate QC

Objective: Statistical validation.

  • Include 16 wells of Positive Control (Enzyme + Substrate + DMSO) and 16 wells of Negative Control (No Enzyme or EDTA quench).[1]

  • Measure signal intensities.[1]

  • Calculate Mean (

    
    ) and Standard Deviation (
    
    
    
    ) for both.[1]
  • Compute SSMD:

    
    [1]
    
  • Acceptance: Reject plate if

    
    .
    

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Use of 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds. BenchChem Technical Resources. Link[1]

  • Zhang, X. D. (2011).[1][2][3] Illustration of SSMD, z Score, SSMD, z* Score, and t Statistic for Hit Selection in RNAi High-Throughput Screens*. Journal of Biomolecular Screening, 16(7), 775–785.[2] Link[1]

  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Frequent Fliers. Drug Discovery Today, 11(13-14), 607-615. (Seminal work on aggregation-based false positives).[1]

  • Ma, H., et al. (2025).[1] Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. The Analyst, 150, 642-649. Link

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. Link

  • NCBI Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Executive Safety Assessment Chemical Identity & Context: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one (often tautomerized as 3-iodo-1,6-naphthyridin-4-ol) is a functionalized heterocyclic building block.[1][2][3][4][5] In d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Identity & Context: 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one (often tautomerized as 3-iodo-1,6-naphthyridin-4-ol) is a functionalized heterocyclic building block.[1][2][3][4][5] In drug discovery, naphthyridine scaffolds are frequently utilized as kinase inhibitors or DNA-intercalating agents.

Operational Hazard Profile:

  • Bioactivity: Treat as a Novel Chemical Entity (NCE) with unknown potency. Default to Control Band 3 (Potent Compound) protocols until toxicological data proves otherwise.

  • Chemical Instability: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV light, potentially releasing free iodine (

    
    ) and radical species.
    
  • Physical State: Likely a fine, electrostatic powder. Inhalation and surface contamination are the primary exposure vectors.

PPE Matrix: Task-Based Requirements

Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy and potential for aerosolization of the specific task.

PPE CategoryStandard Handling (Closed Vials/Inventory)High-Risk Operations (Weighing, Open Transfer, Synthesis)Technical Rationale
Respiratory Fume Hood (Sash <18")N95 or P100 Respirator + Fume HoodFine heteroaromatic powders can bypass standard mucociliary clearance.
Dermal (Hand) Single Nitrile (4 mil)Double Nitrile (Outer: 4-8 mil, Inner: 4 mil)Halogenated heterocycles are lipophilic. Double gloving provides a "breakthrough" buffer.
Ocular ANSI Z87.1 Safety GlassesChemical Splash Goggles Powders can drift around glasses; goggles seal the orbital area against dust and splashes.
Body Standard Cotton Lab CoatTyvek® Sleeves or Disposable GownPrevents accumulation of potent dust on reusable fabric lab coats.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Engineering Controls
  • Static Mitigation: Naphthyridine powders are often static-prone. Use an ionizing fan or anti-static gun inside the weigh station to prevent "flying" powder.

  • Light Protection: Wrap reaction vessels and storage vials in aluminum foil or use amber glassware. The 3-iodo position is photolabile; degradation leads to quality loss and potential iodine off-gassing.

Phase B: Weighing & Transfer (The Critical Step)
  • Step 1: Place the balance inside a certified chemical fume hood or powder containment enclosure.

  • Step 2: Don double nitrile gloves. Check the outer glove for tears immediately after donning.

  • Step 3: Tare the receiving vessel (pre-weighed).

  • Step 4: Transfer solid using a disposable spatula. Never return excess material to the stock bottle to prevent cross-contamination.

  • Step 5: Wipe the exterior of the receiving vessel with a Kimwipe dampened with methanol before removing it from the hood.

Phase C: Solubilization
  • Solvent Choice: DMSO or DMF are common for this scaffold.

  • Exotherm Warning: Halogenated heterocycles can exhibit mild exotherms upon dissolution in polar aprotic solvents. Add solvent slowly.

Emergency Response & Decontamination

Spill Management (Solid Powder)
  • Evacuate: If >500 mg is spilled outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Isolate: Mark the zone.

  • Clean:

    • Do NOT dry sweep. This generates dust.[6]

    • Cover with wet paper towels (soaked in water or dilute sodium thiosulfate if iodine discoloration is visible).

    • Scoop up wet slurry and place in a hazardous waste container.

Exposure First Aid[2][5][7][8][9]
  • Ocular: Flush for 15 minutes. Naphthyridines are potential severe irritants (pH dependent).[7]

  • Dermal: Wash with soap and water.[1][7][8][9] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic compound.

Waste Disposal Logistics

Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them to reduce incineration costs.

  • Labeling: Clearly mark "Contains Iodine/Naphthyridine."

  • Incompatibility: Avoid mixing with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can oxidize the iodine moiety to free iodine gas (

    
    ).
    

Process Visualization (DOT Diagram)

G Start Reagent Storage (Amber Vial, <4°C) Decision Task Assessment Start->Decision Weighing Weighing/Transfer (Solid State) Decision->Weighing Powder Handling Solubilization Solubilization (Liquid State) Decision->Solubilization Pipetting Solutions Weighing->Solubilization Dissolve Controls_Solid REQ: Fume Hood + Static Control + N95 Weighing->Controls_Solid Controls_Liq REQ: Double Nitrile Gloves + Splash Goggles Solubilization->Controls_Liq Waste Disposal: Halogenated Waste Stream Solubilization->Waste Post-Exp Controls_Solid->Waste Contaminated Solids

Figure 1: Decision workflow for handling 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one, emphasizing the shift in controls based on physical state.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[9] Laboratory Safety Guidance: Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories: Control Banding for Novel Chemicals. ACS Center for Lab Safety. [Link]

  • New Jersey Department of Health. (2014). Hazardous Substance Fact Sheet: Iodine and Organoiodine Compounds. Right to Know Program. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.